molecular formula C26H25N3O3S B1678561 Pavinetant CAS No. 941690-55-7

Pavinetant

Cat. No.: B1678561
CAS No.: 941690-55-7
M. Wt: 459.6 g/mol
InChI Key: QYTBBBAHNIWFOD-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pavinetant is a member of the class of quinolines that is the amide obtained by formal condensation of the carboxy group of 3-[(methanesulfonyl)amino]-2-phenylquinoline-4-carboxylic acid with the amino group of (1S)-1-phenylpropan-1-amine. A neurokinin-3 receptor antagonist that has been trialled as a potential drug for treatment of schizophrenia and menopausal symptoms. It has a role as a neurokinin-3 receptor antagonist and an antipsychotic agent. It is a member of quinolines, a secondary carboxamide, a sulfonamide and an aromatic amide.
This compound has been used in trials studying the basic science and treatment of Safety and Schizophrenia.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-3-21(18-12-6-4-7-13-18)28-26(30)23-20-16-10-11-17-22(20)27-24(19-14-8-5-9-15-19)25(23)29-33(2,31)32/h4-17,21,29H,3H2,1-2H3,(H,28,30)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTBBBAHNIWFOD-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10916204
Record name Pavinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10916204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941690-55-7
Record name 3-[(Methylsulfonyl)amino]-2-phenyl-N-[(1S)-1-phenylpropyl]-4-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941690-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pavinetant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941690557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pavinetant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11692
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pavinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10916204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAVINETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U471ZVC5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Pavinetant in Neuronal Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pavinetant (B1666215) (also known as MLE-4901 and AZD2624) is a potent and selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1][2][3] The NK3R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and plays a crucial role in regulating the reproductive axis and neuronal signaling.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the NK3R and the subsequent effects on neuronal signaling pathways. This document includes quantitative data on its binding affinity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling cascades and experimental workflows. While the clinical development of this compound for indications such as schizophrenia and menopausal hot flashes has been discontinued, the understanding of its mechanism of action remains highly relevant for the ongoing development of other NK3R antagonists.[2]

Introduction to this compound and the Neurokinin-3 Receptor

The tachykinin family of neuropeptides includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which act through their respective preferred receptors: NK1R, NK2R, and NK3R. NKB is the endogenous ligand for the NK3R. The NKB/NK3R signaling pathway is implicated in a variety of physiological processes, with a particularly significant role in the regulation of gonadotropin-releasing hormone (GnRH) secretion via its action on Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the arcuate nucleus of the hypothalamus. This compound exerts its pharmacological effects by competitively blocking the binding of NKB to the NK3R, thereby inhibiting its downstream signaling.

Quantitative Data: Binding Affinity and Potency

The potency of this compound as an NK3R antagonist has been quantified through in vitro assays. The available data is summarized in the table below.

ParameterValueAssay DescriptionCell LineReference
IC50 1.6 nMDisplacement of [125I]His3-MePhe7)-NKB from human NK3RCHO

Note: IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of this compound required to displace 50% of the radiolabeled ligand from the NK3 receptor.

Mechanism of Action in Neuronal Signaling

The Neurokinin B Signaling Pathway

The NK3 receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligand, NKB, the NK3R undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.

  • Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates Protein Kinase C, which in turn phosphorylates various downstream targets, leading to a cellular response.

The following diagram illustrates the NKB signaling pathway at the NK3R.

G cluster_membrane Cell Membrane cluster_cytoplasm cluster_er Endoplasmic Reticulum NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to IP3R->Ca Releases Ca_store Ca2+ Store NKB Neurokinin B (NKB) NKB->NK3R Binds This compound This compound This compound->NK3R Blocks

Caption: this compound blocks NKB binding to the NK3R, inhibiting downstream signaling.
Role in KNDy Neurons

KNDy neurons, located in the arcuate nucleus of the hypothalamus, co-express kisspeptin, neurokinin B, and dynorphin. These neurons are critical for the pulsatile release of GnRH. NKB acts as an excitatory neurotransmitter within this system, promoting the synchronized firing of KNDy neurons. By blocking the NK3R on these neurons, this compound is expected to reduce their firing rate, thereby modulating the GnRH pulse generator. This mechanism is central to the therapeutic rationale for using NK3R antagonists to treat conditions like menopausal hot flashes, which are associated with hyperactivity of KNDy neurons.

The following diagram illustrates the proposed action of this compound on KNDy neuron signaling.

KNDy_Neuron_Signaling cluster_KNDy_System KNDy Neuronal System KNDy1 KNDy Neuron 1 NKB_release NKB Release KNDy1->NKB_release Releases KNDy2 KNDy Neuron 2 Kisspeptin_release Kisspeptin Release KNDy2->Kisspeptin_release Releases GnRH_Neuron GnRH Neuron GnRH_release GnRH Release GnRH_Neuron->GnRH_release Releases NKB_release->KNDy2 Activates (via NK3R) Kisspeptin_release->GnRH_Neuron Stimulates This compound This compound This compound->KNDy2 Inhibits Activation

Caption: this compound inhibits NKB-mediated activation of KNDy neurons.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound for the NK3 receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled NK3R ligand.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human NK3 receptor.

  • Radioligand: [³H]-SB222200 or [125I]-[MePhe7]-NKB.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known NK3R ligand (e.g., NKB or a potent non-radiolabeled antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the hNK3R to a high density.

    • Harvest the cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

      • Competition Binding: Serial dilutions of this compound, radioligand, and cell membranes.

    • The final assay volume is typically 200-250 µL.

    • The concentration of the radioligand should be close to its Kd value.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow for the radioligand binding assay.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (hNK3R expressing) start->prep setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Workflow for determining this compound's binding affinity via radioligand assay.
Calcium Mobilization Assay (FLIPR)

This protocol is for a functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium.

Objective: To determine the concentration of this compound that inhibits the calcium influx induced by an NK3R agonist.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human NK3 receptor.

  • Agonist: NKB or a selective NK3R agonist like senktide.

  • Test Compound: this compound.

  • Calcium-sensitive dye: Fluo-4 AM or a similar dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239) (to prevent dye leakage).

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating:

    • Seed the cells into the microplates and allow them to adhere and grow to form a confluent monolayer overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80).

  • FLIPR Assay:

    • Place the cell plate and the compound plates into the FLIPR instrument.

    • The instrument will first add the this compound dilutions (or buffer for control wells) to the cells and incubate for a short period (e.g., 15-30 minutes).

    • The FLIPR will then add the agonist to all wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the response for each well (e.g., peak fluorescence minus baseline).

    • Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

The following diagram illustrates the workflow for the calcium mobilization assay.

Calcium_Mobilization_Workflow start Start plate Plate hNK3R-expressing Cells start->plate dye Load Cells with Calcium Dye plate->dye preincubate Pre-incubate with this compound dye->preincubate stimulate Stimulate with NK3R Agonist (in FLIPR) preincubate->stimulate measure Measure Fluorescence Change stimulate->measure analyze Data Analysis (IC50 determination) measure->analyze end End analyze->end

Caption: Workflow for assessing this compound's functional antagonism via calcium assay.

Conclusion

This compound is a highly potent and selective antagonist of the NK3 receptor. Its mechanism of action is centered on the competitive inhibition of NKB binding to the NK3R, thereby blocking the Gq-mediated signaling cascade that leads to intracellular calcium mobilization. In the context of neuronal signaling, this action is particularly relevant in KNDy neurons of the hypothalamus, where it can modulate the pulsatile release of GnRH. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on NK3R antagonists and related signaling pathways. While this compound's clinical journey has concluded, the insights gained from its study continue to inform the development of new therapeutics targeting the neurokinin system.

References

Pavinetant's Interaction with the Neurokinin-3 Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavinetant, also known as MLE-4901 and AZD2624, is a selective, non-peptide antagonist of the neurokinin-3 receptor (NK3R).[1][2][3] The NK3R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and plays a crucial role in regulating the hypothalamic-pituitary-gonadal (HPG) axis.[4][5] Its endogenous ligand is neurokinin B (NKB). The interaction of this compound with the NK3R has been a subject of significant research, particularly for its potential therapeutic applications in sex-hormone-related disorders such as polycystic ovary syndrome (PCOS) and menopausal hot flashes. This technical guide provides an in-depth analysis of the binding affinity of this compound for the NK3R, the experimental protocols used to determine these interactions, and the associated signaling pathways.

Binding Affinity of this compound for the NK3 Receptor

While this compound is consistently described as a potent and selective NK3 receptor antagonist, specific quantitative binding affinity values (such as Ki, IC50, or Kd) were not publicly available in the reviewed scientific literature at the time of this guide's compilation. The potency of this compound has been demonstrated through its in vivo effects, such as the reduction of luteinizing hormone (LH) and testosterone (B1683101) levels, which are indicative of HPG axis suppression.

For comparative purposes, the following table includes binding affinity data for other well-characterized NK3R antagonists. This provides a context for the expected potency of selective antagonists at the human NK3 receptor.

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
This compound (MLE-4901) human NK3Radioligand BindingNot AvailableNot Available
Osanetant (B1677505) (SR142801)human NK3Radioligand Binding0.21 ± 0.03
Talnetant (B1681221) (SB223412)human NK3Radioligand Binding~0.8

Experimental Protocols

The determination of the binding affinity of a compound like this compound for the NK3 receptor is typically achieved through competitive radioligand binding assays. This "gold standard" method allows for the quantification of the interaction between a ligand and its receptor.

Radioligand Binding Assay for NK3R

This protocol outlines a standard filtration-based competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the NK3 receptor.

1. Membrane Preparation:

  • CHO (Chinese Hamster Ovary) cells stably expressing the human NK3 receptor are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a radiolabeled NK3R ligand (e.g., [125I]His3, MePhe7)-NKB).

    • Varying concentrations of the unlabeled test compound (this compound).

    • The prepared cell membranes.

  • Total binding is determined in wells containing only the radioligand and membranes.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled NK3R ligand to saturate the receptors.

  • The plate is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Following incubation, the contents of each well are rapidly filtered through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Below is a diagram illustrating the general workflow of a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane NK3R-expressing Cell Membranes Incubation Incubation (Binding Equilibrium) Membrane->Incubation Radioligand Radiolabeled NK3R Ligand Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Workflow for a competitive radioligand binding assay.

NK3 Receptor Signaling Pathway and Mechanism of Action of this compound

The neurokinin-3 receptor is a member of the Gq/G11 family of G-protein coupled receptors. The binding of the endogenous agonist, Neurokinin B (NKB), to the NK3R initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. In neurons of the arcuate nucleus, this signaling pathway is involved in the pulsatile release of gonadotropin-releasing hormone (GnRH).

This compound, as a competitive antagonist, binds to the orthosteric site of the NK3R, thereby preventing the binding of NKB. This blockade inhibits the initiation of the downstream signaling cascade, leading to a reduction in GnRH pulse frequency and subsequent suppression of LH and sex steroid secretion.

The following diagram illustrates the NK3 receptor signaling pathway and the inhibitory effect of this compound.

NK3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NKB Neurokinin B (NKB) (Agonist) NK3R NK3 Receptor NKB->NK3R Binds & Activates This compound This compound (Antagonist) This compound->NK3R Binds & Blocks Gq Gq/11 NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Response Cellular Response (e.g., GnRH release) PKC->Response Phosphorylates Downstream Targets

NK3R signaling pathway and this compound's mechanism of action.

Conclusion

This compound is a selective antagonist of the NK3 receptor with demonstrated in vivo potency. While specific binding affinity data remains to be publicly disclosed, its mechanism of action through the competitive inhibition of the Gq/G11-coupled NK3R signaling pathway is well-understood. The experimental protocols outlined in this guide provide a framework for the characterization of such antagonists. Further research and publication of quantitative binding data will be valuable for the scientific community in fully elucidating the pharmacological profile of this compound and other emerging NK3R antagonists.

References

Pavinetant (MLE-4901): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavinetant, also known as MLE-4901 and formerly as AZD2624, is a potent and selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1][2] It was investigated for the treatment of schizophrenia, menopausal hot flashes, and polycystic ovary syndrome (PCOS).[2] While showing promise in early clinical trials for the relief of vasomotor symptoms in menopausal women, its development was ultimately discontinued (B1498344) due to observations of elevated liver transaminases. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Chemical Structure and Properties

This compound is a quinoline (B57606) carboxamide derivative with the following chemical structure and properties.

PropertyValueSource
IUPAC Name 3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide[2]
Molecular Formula C26H25N3O3S[2]
Molecular Weight 459.56 g/mol [2]
Canonical SMILES CC--INVALID-LINK--NC(=O)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)NS(=O)(=O)C[2]
Synonyms MLE-4901, AZD-4901, AZD2624, AZ-12472520[2]
CAS Number 941690-55-7[2]

Biological Properties and Mechanism of Action

This compound functions as a selective antagonist of the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The endogenous ligand for NK3R is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NKB/NK3R signaling pathway is implicated in the regulation of gonadotropin-releasing hormone (GnRH) secretion and, consequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. In menopausal women, altered NKB signaling is thought to contribute to the vasomotor symptoms commonly known as hot flashes.

By blocking the NK3R, this compound inhibits the downstream signaling cascade, leading to a reduction in the frequency and severity of hot flashes.

Signaling Pathway

The NK3 receptor is coupled to the Gq/11 family of G proteins.[3] Upon activation by its endogenous ligand, neurokinin B, the receptor facilitates the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

NK3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Gq Gq/11 Protein NK3R->Gq Activates This compound This compound (MLE-4901) This compound->NK3R Blocks PLCb Phospholipase Cβ (PLCβ) Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

NK3 Receptor Signaling Pathway and Inhibition by this compound.

In Vitro Pharmacology

This compound is a highly potent antagonist of the human NK3 receptor.

Assay TypeParameterValueCell LineRadioligandSource
Radioligand BindingIC501.6 nMCHO cells expressing human NK3R[125I]His3-MePhe7)-NKB[1]
Experimental Protocols

Detailed, specific experimental protocols for the characterization of this compound have not been extensively published. However, the following are representative methodologies for the types of assays used to evaluate NK3R antagonists.

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing hNK3R) Incubate Incubate at controlled temperature Membrane_Prep->Incubate Radioligand Radioligand (e.g., [125I]His3-MePhe7)-NKB) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Filtration Rapid Filtration (to separate bound from free radioligand) Incubate->Filtration Scintillation Scintillation Counting (to measure radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate IC50/Ki) Scintillation->Analysis

Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human NK3 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-iodo-histidyl, methyl-Phe7] neurokinin B) and varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of Gq-coupled receptor activation.

Calcium_Mobilization_Assay cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis Cell_Culture Culture cells expressing hNK3R (e.g., HEK293) Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Antagonist_Incubation Incubate with This compound Dye_Loading->Antagonist_Incubation Agonist_Stimulation Stimulate with an NK3R agonist (e.g., Neurokinin B) Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure fluorescence (kinetic read) Agonist_Stimulation->Fluorescence_Measurement Data_Analysis Data Analysis (Calculate IC50) Fluorescence_Measurement->Data_Analysis

Workflow for a Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Cells expressing the human NK3 receptor (e.g., HEK293 cells) are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: An NK3R agonist (e.g., neurokinin B) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

Pharmacokinetics and Metabolism

An in-silico analysis of this compound's ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggested a reasonable pharmacokinetic profile in comparison to other NK3R antagonists.[3] However, a key finding from clinical trials was the observation of elevated liver transaminases in some participants, which ultimately led to the discontinuation of its development.[1] This suggests a potential for hepatotoxicity that may not have been predicted by preclinical models.

This compound has been shown to be an inhibitor of the cytochrome P450 enzyme CYP3A4/5 in vitro.

Clinical Trials

This compound (as MLE-4901) was evaluated in a Phase 2, randomized, double-blind, placebo-controlled, crossover trial (NCT02668185) for the treatment of moderate-to-severe vasomotor symptoms in menopausal women.[1]

Key Aspects of the NCT02668185 Trial:
  • Dosage: 40 mg administered orally, twice daily.[1]

  • Treatment Duration: 4 weeks of treatment with this compound and 4 weeks with placebo, separated by a 2-week washout period.[1]

  • Primary Outcome: Reduction in the total number of hot flushes.[1]

  • Key Findings: this compound demonstrated a statistically significant and rapid reduction in the frequency and severity of hot flashes compared to placebo.[1]

  • Adverse Events: The trial was terminated due to the observation of transient elevations in liver transaminases (alanine aminotransferase) in some participants.[1]

Summary and Conclusion

This compound (MLE-4901) is a potent and selective NK3R antagonist with a well-defined mechanism of action. It demonstrated clinical efficacy in reducing menopausal hot flashes. However, its development was halted due to safety concerns related to liver enzyme elevations. The data and methodologies presented in this guide provide a valuable resource for researchers working on NK3R antagonists and related therapeutic areas. The experience with this compound underscores the importance of thorough safety evaluations in drug development, particularly for novel mechanisms of action. Despite its discontinuation, the clinical success of this compound in alleviating vasomotor symptoms has paved the way for the development of other NK3R antagonists for this indication.

References

The Early Discovery and Development of AZD-4901 (Pavinetant): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

AZD-4901, also known as Pavinetant, is a selective antagonist of the neurokinin-3 (NK3) receptor that has been investigated for several therapeutic indications. This technical guide provides a comprehensive overview of the early discovery and development history of AZD-4901, from its initial synthesis and preclinical characterization to its evaluation in early-phase clinical trials. The document details its mechanism of action, key experimental protocols, and presents a summary of the quantitative data that shaped its development trajectory.

Discovery and Initial Development

This compound was first disclosed in patent literature by AstraZeneca.[1] The initial research focused on the development of potent and selective antagonists for the NK3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. The rationale for targeting the NK3 receptor was based on its role in modulating neurotransmitter release and its implication in various physiological processes.

The development of this compound, initially designated as AZD2624, stemmed from a medicinal chemistry program aimed at identifying novel quinoline-based compounds with desirable pharmacokinetic and pharmacodynamic properties.

Chemical Synthesis

The synthesis of this compound, a member of the quinoline (B57606) class of compounds, involves a multi-step process. While the full detailed synthesis is proprietary, the general approach involves the construction of the substituted quinoline core, followed by the amide coupling with the appropriate chiral amine. The IUPAC name for this compound is 3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide.[2]

Mechanism of Action and Preclinical Pharmacology

This compound is a potent and selective, orally active antagonist of the human NK3 receptor.[2][3] The NK3 receptor is the primary receptor for the tachykinin peptide neurokinin B (NKB). The KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus play a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) pulsatility. By blocking the action of NKB at the NK3 receptor, this compound modulates the release of GnRH and subsequently luteinizing hormone (LH).[4]

In Vitro Pharmacology

While specific preclinical binding affinity (Ki) and functional antagonist potency (IC50) values for AZD-4901 at the NK3 receptor are not publicly available in detail, it is described as a high-affinity antagonist.

One available in vitro study investigated the metabolic drug-drug interaction potential of AZD2624. This study provides some quantitative data on its effect on cytochrome P450 enzymes.

Table 1: In Vitro CYP Inhibition by AZD2624 (this compound)

CYP EnzymeSubstrateApparent IC50 (µM)
CYP3A4/5Midazolam7.1
CYP3A4/5Testosterone (B1683101)19.8
Preclinical Pharmacokinetics and Pharmacodynamics

Preclinical studies demonstrated that AZD-4901 causes significant and reversible reductions in testosterone levels. A population pharmacokinetic/pharmacodynamic (PK/PD) model was developed based on data from three phase 1 studies. The model that best described the pharmacokinetics of AZD-4901 was a 2-compartment model with first-order absorption and elimination. An indirect response model was used to link the concentration of AZD-4901 to its effect on testosterone production.

Table 2: Preclinical and Early Clinical Pharmacokinetic/Pharmacodynamic Parameters of AZD-4901

ParameterValueSpecies/PopulationSource
Half-life8.5 hoursHealthy Women
IC50 (Testosterone Suppression)230 ng/mLHealthy Volunteers/Patients

Clinical Development

The clinical development of AZD-4901 has explored its therapeutic potential in three distinct indications: schizophrenia, polycystic ovary syndrome (PCOS), and menopausal hot flashes.

Schizophrenia (as AZD2624)

The initial clinical investigation of this compound, under the code name AZD2624, was for the treatment of schizophrenia. The rationale was based on the hypothesis that modulating the NK3 receptor could offer a novel antipsychotic mechanism. However, a proof-of-principle Phase IIa study (NCT00686998) did not show a significant improvement in symptoms or cognition in patients with schizophrenia compared to placebo. This led to the discontinuation of its development for this indication.

Polycystic Ovary Syndrome (PCOS) (as AZD-4901/MLE-4901)

Following the initial development for schizophrenia, the focus shifted to endocrine disorders. As AZD-4901 and later MLE-4901, the compound was investigated for the treatment of PCOS, a condition often characterized by elevated LH levels and hyperandrogenism. The ability of AZD-4901 to reduce LH and testosterone concentrations made it a promising candidate.

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT01872078) evaluated the efficacy of AZD-4901 in women with PCOS. The study demonstrated that AZD-4901 significantly reduced LH pulse frequency and subsequently lowered serum LH and testosterone concentrations.

Table 3: Key Efficacy Results from the Phase 2 PCOS Trial (Day 7, 80 mg/day AZD-4901 vs. Placebo)

EndpointResult
LH Area Under the Curve (AUC)52.0% reduction (95% CI, 29.6–67.3%)
Total Testosterone Concentration28.7% reduction (95% CI, 13.9–40.9%)
LH Pulses/8 hoursReduction of 3.55 (95% CI, 2.0–5.1)

Despite these positive efficacy signals, the development for PCOS was ultimately discontinued.

Menopausal Hot Flashes (as MLE-4901)

The most promising therapeutic application for this compound appeared to be for the treatment of vasomotor symptoms (hot flashes) in menopausal women. The rationale is based on the role of NKB signaling in the thermoregulatory dysfunction that underlies hot flashes.

A Phase 2, randomized, double-blind, placebo-controlled, crossover trial (NCT02668185) was conducted to assess the effectiveness of MLE-4901 (40 mg twice daily) in reducing the frequency and severity of menopausal hot flashes. The study showed a significant reduction in hot flash frequency compared to placebo.

Table 4: Efficacy Results from the Phase 2 Hot Flash Trial (Week 4, MLE-4901 vs. Placebo)

EndpointResult
Total Weekly Hot Flushes45 percentage point reduction (95% CI 22–67)
Mean Weekly Hot Flushes (Placebo)49.01 (95% CI 40.81–58.56)
Mean Weekly Hot Flushes (MLE-4901)19.35 (95% CI 15.99–23.42)

However, the development for hot flashes was also terminated in November 2017. This decision was made after an assessment of the clinical risks and benefits, which included observations of transient elevations in liver transaminases in a small number of participants. It has been suggested that this liver toxicity might be an idiosyncratic effect related to the chemical structure of this compound rather than a class effect of NK3 receptor antagonists.

Experimental Protocols

In Vitro CYP Inhibition Assay

The inhibitory effect of AZD2624 on major human cytochrome P450 (CYP) enzymes was evaluated in vitro using human liver microsomes. The activity of specific CYP enzymes was monitored by the metabolism of probe substrates (e.g., midazolam for CYP3A4/5 and testosterone for CYP3A4/5) in the presence of varying concentrations of AZD2624. The concentration of the metabolite was measured by a suitable analytical method, such as LC-MS/MS, to determine the IC50 value.

Clinical Trial Protocol for PCOS (NCT01872078)

This was a double-blind, double-dummy, placebo-controlled, phase 2 trial in women aged 18-45 with PCOS. Participants were randomized to receive AZD-4901 at doses of 20, 40, or 80 mg/day, or a matching placebo for 28 days. The primary outcome was the change from baseline in the area under the LH serum concentration-time curve over 8 hours on day 7. Blood samples for hormone analysis were collected at frequent intervals to assess pulsatility.

Clinical Trial Protocol for Hot Flashes (NCT02668185)

This was a phase 2, randomized, double-blind, placebo-controlled, single-center, crossover trial. Eligible participants were healthy women aged 40–62 years experiencing seven or more hot flashes per 24 hours. Participants received 4 weeks of MLE-4901 (40 mg, orally, twice daily) and 4 weeks of placebo, in random order, separated by a 2-week washout period. The primary outcome was the total number of hot flashes during the fourth week of treatment. Participants recorded their hot flashes in a daily diary.

Visualizations

Caption: Signaling pathway of Neurokinin B and the mechanism of action of AZD-4901.

G cluster_0 Phase 2 PCOS Trial Workflow cluster_1 Treatment Arms (28 days) Screening Screening of Women with PCOS Randomization Randomization Screening->Randomization AZD_20 AZD-4901 20 mg/day Randomization->AZD_20 AZD_40 AZD-4901 40 mg/day Randomization->AZD_40 AZD_80 AZD-4901 80 mg/day Randomization->AZD_80 Placebo Placebo Randomization->Placebo Endpoint Primary Endpoint Assessment (Day 7 LH AUC) AZD_20->Endpoint AZD_40->Endpoint AZD_80->Endpoint Placebo->Endpoint

Caption: Workflow of the Phase 2 clinical trial of AZD-4901 in PCOS.

G Start Initial Discovery (Quinoline Scaffold) Schizo_Dev Development for Schizophrenia (AZD2624) Start->Schizo_Dev Schizo_Fail Phase 2 Failure (Lack of Efficacy) Schizo_Dev->Schizo_Fail Endo_Repurpose Repurposing for Endocrine Disorders Schizo_Fail->Endo_Repurpose PCOS_Dev Development for PCOS (AZD-4901/MLE-4901) Endo_Repurpose->PCOS_Dev HF_Dev Development for Hot Flashes (MLE-4901) Endo_Repurpose->HF_Dev PCOS_Disc Discontinuation (PCOS) PCOS_Dev->PCOS_Disc HF_Disc Discontinuation (Hot Flashes) (Safety Concerns) HF_Dev->HF_Disc

Caption: Development timeline and key decision points for AZD-4901 (this compound).

References

In Vitro Characterization of Pavinetant's Effect on KNDy Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro characterization of the effects of a selective NK3 receptor antagonist, exemplified by Pavinetant, on Kisspeptin (B8261505)/Neurokinin B/Dynorphin (KNDy) neurons. KNDy neurons, located in the arcuate nucleus of the hypothalamus, are critical regulators of pulsatile gonadotropin-releasing hormone (GnRH) secretion and, consequently, reproductive function.[1][2][3][4] Neurokinin B (NKB), acting through the neurokinin 3 receptor (NK3R), is a key excitatory neurotransmitter within the KNDy neuronal network, driving the synchronized activity that leads to kisspeptin release and subsequent GnRH stimulation.[5] this compound, as an NK3R antagonist, is hypothesized to inhibit this excitatory signaling, thereby modulating KNDy neuron activity and downstream reproductive hormone secretion. This guide details the experimental protocols for investigating these effects and presents the expected quantitative outcomes in structured tables, along with visual representations of the underlying signaling pathways and experimental workflows.

Introduction to KNDy Neurons and the Role of NKB Signaling

KNDy neurons co-express kisspeptin, neurokinin B (NKB), and dynorphin, forming a critical hub for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Within this network, NKB acts as a potent autocrine and paracrine excitatory signal by binding to its receptor, NK3R, a Gq-protein coupled receptor. This activation is believed to initiate the synchronized firing of KNDy neurons, leading to the pulsatile release of kisspeptin, which in turn stimulates GnRH neurons. Dysregulation of this pathway is implicated in various reproductive disorders. Therefore, pharmacological modulation of the NKB-NK3R system with antagonists like this compound presents a promising therapeutic strategy.

Signaling Pathways and Experimental Overview

The interaction of NKB with its receptor on KNDy neurons triggers a cascade of intracellular events. The experimental approaches to characterize the effect of an NK3R antagonist like this compound focus on measuring the resulting changes in neuronal activity, primarily through electrophysiology and calcium imaging.

NKB Signaling Pathway in KNDy Neurons

The binding of NKB to the NK3R on KNDy neurons initiates a signaling cascade that leads to neuronal depolarization and increased firing rate. This compound is expected to competitively block this receptor, thereby preventing NKB-mediated excitation.

NKB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates This compound This compound This compound->NK3R Blocks Gq Gq protein NK3R->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Increased Intracellular Ca²⁺ IP3_DAG->Ca_release Leads to Depolarization Membrane Depolarization Ca_release->Depolarization Contributes to AP_Firing Increased Action Potential Firing Depolarization->AP_Firing Results in

Caption: NKB signaling pathway in KNDy neurons and the inhibitory action of this compound.
Experimental Workflow

A typical in vitro experimental workflow to assess the impact of this compound involves preparing hypothalamic brain slices, identifying KNDy neurons, and recording their activity before and after the application of an NK3R agonist (like senktide) in the presence and absence of this compound.

Experimental_Workflow Slice_Prep Hypothalamic Brain Slice Preparation Neuron_ID Identification of KNDy Neurons Slice_Prep->Neuron_ID Baseline Baseline Activity Recording Neuron_ID->Baseline Agonist Application of NK3R Agonist (e.g., Senktide) Baseline->Agonist Agonist_Record Recording of Agonist-Induced Activity Agonist->Agonist_Record Washout Washout Agonist_Record->Washout Pavinetant_Inc Incubation with This compound Washout->Pavinetant_Inc Pavinetant_Agonist Co-application of this compound and NK3R Agonist Pavinetant_Inc->Pavinetant_Agonist Final_Record Final Activity Recording Pavinetant_Agonist->Final_Record Data_Analysis Data Analysis and Comparison Final_Record->Data_Analysis

Caption: Workflow for in vitro characterization of this compound's effect on KNDy neurons.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on KNDy neurons in vitro.

Brain Slice Preparation
  • Animal Model: Adult male or female mice (e.g., transgenic mice expressing GFP under the control of the Kiss1 or Tac2 promoter to facilitate KNDy neuron identification) are used.

  • Anesthesia and Perfusion: Animals are deeply anesthetized and transcardially perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices (200-300 µm) containing the arcuate nucleus are prepared using a vibratome.

  • Recovery: Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

Electrophysiology (Patch-Clamp Recording)
  • Slice Placement: A brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.

  • Neuron Identification: KNDy neurons are identified using fluorescence microscopy in transgenic models or by their characteristic electrophysiological properties.

  • Recording: Whole-cell or cell-attached patch-clamp recordings are performed using glass micropipettes filled with an appropriate internal solution.

  • Data Acquisition: Membrane potential or currents are recorded using a patch-clamp amplifier and digitized for offline analysis.

  • Drug Application: A stable baseline of spontaneous firing is recorded. Subsequently, the NK3R agonist senktide (B1681736) is bath-applied to induce neuronal firing. After a washout period, this compound is applied, followed by the co-application of senktide and this compound to assess the antagonistic effect.

Calcium Imaging
  • Dye Loading: Brain slices are incubated with a calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).

  • Imaging Setup: Slices are placed in a recording chamber on an upright or inverted microscope equipped for fluorescence imaging.

  • Image Acquisition: Changes in intracellular calcium are monitored by acquiring fluorescence images at regular intervals.

  • Drug Application: A baseline of calcium signaling is established. The NK3R agonist senktide is then applied to elicit a calcium response. Following a washout, this compound is introduced before re-application of senktide to determine the extent of inhibition.

  • Data Analysis: The change in fluorescence intensity over time is quantified for individual neurons to determine the effect of this compound on agonist-induced calcium transients.

Quantitative Data Summary

The following tables summarize the expected quantitative data from in vitro experiments investigating the effect of this compound on KNDy neuron activity. The data is generalized based on findings with other NK3R antagonists.

Table 1: Electrophysiological Effects of an NK3R Antagonist on KNDy Neuron Firing Rate

Experimental ConditionMean Firing Rate (Hz)% Change from BaselineStatistical Significance (p-value)
Baseline0.5 ± 0.2--
Senktide (10 nM)8.0 ± 1.5+1500%<0.01
This compound (100 nM)0.4 ± 0.1-20%>0.05 (ns)
This compound (100 nM) + Senktide (10 nM)1.0 ± 0.4+100%<0.01 (vs. Senktide alone)

Data are presented as mean ± SEM. Statistical significance is determined by an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Table 2: Calcium Imaging Analysis of NK3R Antagonist Effects on KNDy Neurons

Experimental ConditionPeak ΔF/F₀ (%)Area Under the Curve (AUC)% Inhibition of Agonist Response
Senktide (10 nM)150 ± 205000 ± 800-
This compound (100 nM) + Senktide (10 nM)30 ± 81000 ± 30080%

ΔF/F₀ represents the change in fluorescence intensity relative to the baseline. AUC provides a measure of the total calcium influx over time.

Conclusion

The in vitro characterization of this compound's effects on KNDy neurons is crucial for understanding its mechanism of action and therapeutic potential. The experimental protocols outlined in this guide, including electrophysiology and calcium imaging, provide robust methods for quantifying the inhibitory action of this NK3R antagonist. The expected results, as summarized in the data tables, would demonstrate that this compound effectively blocks NKB-mediated excitation of KNDy neurons. These findings are essential for the preclinical development of this compound and other NK3R antagonists for the treatment of reproductive and other neuroendocrine disorders. Further in vivo studies are necessary to confirm these effects within a physiological context.

References

The Role of Tachykinin Receptor 3 (TACR3) in the Activity of Pavinetant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pavinetant (also known as MLE-4901 and AZD4901) is a small-molecule, orally active, and selective antagonist of the tachykinin receptor 3 (TACR3), also known as the neurokinin-3 receptor (NK3R).[1] TACR3 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the neuroendocrine regulation of reproductive function.[2] Its endogenous ligand is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NKB/TACR3 signaling pathway is a key component in the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn regulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This guide provides an in-depth technical overview of the role of TACR3 in the pharmacological activity of this compound, summarizing key preclinical and clinical findings, and detailing relevant experimental methodologies.

Tachykinin Receptor 3 (TACR3) and its Signaling Pathway

TACR3 is a member of the rhodopsin-like GPCR family.[3] Upon binding of its endogenous ligand, NKB, TACR3 couples to the Gq/11 family of G proteins. This activation initiates a downstream signaling cascade beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium signaling, along with the action of DAG in activating protein kinase C (PKC), mediates the physiological effects of NKB.

The NKB/TACR3 system is highly expressed in the arcuate nucleus of the hypothalamus, specifically in a population of neurons that co-express kisspeptin (B8261505) and dynorphin, known as KNDy neurons. In these neurons, NKB acts in an autocrine or paracrine fashion to stimulate the release of kisspeptin, a potent secretagogue of GnRH. This intricate interplay within KNDy neurons is fundamental to the generation of GnRH pulses, which are essential for normal reproductive function.

Signaling Pathway Diagram

TACR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) TACR3 TACR3 (NK3R) NKB->TACR3 Binds to Gq Gαq/11 TACR3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Kisspeptin Release) Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates

Figure 1: TACR3 Signaling Pathway.

This compound: A Selective TACR3 Antagonist

This compound is a non-peptidic, selective antagonist of TACR3.[1] By competitively binding to TACR3, this compound blocks the binding of NKB and thereby inhibits the downstream signaling cascade. This antagonism of the NKB/TACR3 pathway has been investigated for its therapeutic potential in conditions characterized by excessive GnRH pulsatility, such as hot flashes associated with menopause and polycystic ovary syndrome (PCOS).[4][5]

Mechanism of Action of this compound

Pavinetant_MoA cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) TACR3 TACR3 (NK3R) NKB->TACR3 Binding Blocked This compound This compound This compound->TACR3 Binds to & Antagonizes Gq Gαq/11 TACR3->Gq Activation Inhibited Signaling_Cascade Downstream Signaling (PLC, IP3, Ca²⁺) Gq->Signaling_Cascade

Figure 2: Mechanism of Action of this compound.

Quantitative Data on this compound's Activity

While specific binding affinity (Ki) and functional antagonism (IC50 or pA2) values for this compound at the TACR3 receptor are not publicly available, it has been consistently described as a "potent and selective" antagonist.[2] Clinical studies have provided quantitative data on its in vivo effects.

Clinical Efficacy in Menopausal Hot Flashes

A Phase II, randomized, double-blind, placebo-controlled, crossover trial investigated the efficacy of this compound (40 mg, twice daily) in postmenopausal women experiencing frequent hot flashes.[6][7]

ParameterPlaceboThis compound (MLE-4901)% Reduction vs Placebop-value
Total Weekly Hot Flushes (at week 4) 49.0119.3545%<0.0001
Hot Flush Frequency Reduction from Baseline (at day 3) 20%72%51%<0.0001
Hot Flush Severity Reduction from Baseline (at day 3) -38%-<0.0001 vs placebo
Mean Serum LH (IU/L) 30.2627.63-0.0024
Mean Serum FSH (IU/L) 70.0372.07-NS
Median Serum Estradiol (pmol/L) <37<37-NS

Table 1: Summary of Clinical Efficacy of this compound in Menopausal Hot Flashes.[3][7][8][9][10]

Clinical Efficacy in Polycystic Ovary Syndrome (PCOS)

A Phase II study evaluated the effect of this compound in women with PCOS.[11] While detailed quantitative results from this study are limited in the public domain, the rationale was to reduce the elevated LH pulse frequency characteristic of PCOS, thereby decreasing ovarian androgen production.

Experimental Protocols

Detailed proprietary protocols for the characterization of this compound are not publicly available. However, the following sections describe standard, representative methodologies for assessing the binding affinity and functional antagonism of a compound at a GPCR like TACR3.

Radioligand Binding Assay (Illustrative Protocol)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Membrane Preparation: Cell membranes from a cell line stably expressing human TACR3.

  • Radioligand: [³H]-Senktide or a suitable iodinated NKB analog.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled NKB or another potent TACR3 agonist/antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of this compound (or vehicle for total binding), and a fixed concentration of the radioligand. For non-specific binding, add the non-specific binding control instead of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Calcium Mobilization Assay (Illustrative Protocol)

This functional assay measures the ability of a compound to antagonize the agonist-induced increase in intracellular calcium mediated by TACR3.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing human TACR3.

  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Agonist: Neurokinin B.

  • Test Compound: this compound.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Procedure:

  • Cell Plating: Plate the TACR3-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

  • Washing: Wash the cells with assay buffer to remove extracellular dye.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Agonist Stimulation: Add a fixed concentration of NKB to the wells while continuously measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the IC50 value of this compound (the concentration that inhibits 50% of the NKB-induced calcium response) by plotting the peak fluorescence response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Clinical Trial Workflow for Hot Flash Assessment

The Phase II clinical trial for this compound in menopausal hot flashes employed a robust workflow to assess efficacy.[6][13]

Clinical_Trial_Workflow cluster_treatment Crossover Treatment Periods (4 weeks each) Screening Screening (Inclusion/Exclusion Criteria Met) Baseline Baseline Data Collection (Hot Flash Diary, Blood Samples) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Group A: This compound then Placebo Randomization->Treatment_A Treatment_B Group B: Placebo then this compound Randomization->Treatment_B Washout Washout Period (2 weeks) Treatment_A->Washout Endpoint_Assessment Endpoint Assessment (Hot Flash Frequency/Severity, LH/FSH levels) Treatment_A->Endpoint_Assessment Treatment_B->Washout Treatment_B->Endpoint_Assessment Washout->Treatment_A Crossover Washout->Treatment_B Crossover Data_Analysis Data Analysis (Statistical Comparison) Endpoint_Assessment->Data_Analysis

Figure 3: Clinical Trial Workflow for this compound in Hot Flashes.

Conclusion

Tachykinin receptor 3 is central to the pharmacological activity of this compound. As a potent and selective antagonist, this compound effectively blocks NKB-mediated TACR3 signaling. This mechanism of action has demonstrated significant clinical efficacy in reducing the frequency and severity of menopausal hot flashes and has been explored for the treatment of PCOS. The development of this compound was discontinued (B1498344) due to safety concerns related to elevated liver transaminases.[14] Nevertheless, the clinical data generated with this compound have provided crucial proof-of-concept for TACR3 antagonism as a therapeutic strategy for conditions driven by GnRH pulsatility, paving the way for the development of other compounds in this class. Further research into the structure-activity relationships of TACR3 antagonists may lead to the development of new therapies with improved safety profiles.

References

The Impact of Pavinetant on Luteinizing Hormone Pulse Frequency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavinetant (B1666215) (also known as MLE4901 and AZD4901) is a selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1][2] It has been investigated for its potential therapeutic applications in conditions characterized by dysregulated pulsatile secretion of luteinizing hormone (LH), such as polycystic ovary syndrome (PCOS) and menopausal vasomotor symptoms.[1][2] This technical guide provides an in-depth analysis of the effect of this compound on LH pulse frequency, summarizing key clinical trial data, detailing experimental protocols, and illustrating the underlying signaling pathways.

The rationale for targeting the NK3R stems from the critical role of its endogenous ligand, neurokinin B (NKB), in the generation of gonadotropin-releasing hormone (GnRH) pulses. NKB, along with kisspeptin (B8261505) and dynorphin, is co-expressed in a population of neurons in the arcuate nucleus of the hypothalamus, collectively known as KNDy neurons. These neurons are considered the central pulse generator for GnRH secretion.[1][3][4][5] By antagonizing the NK3R, this compound modulates the activity of this pulse generator, thereby influencing the frequency of LH pulses from the pituitary gland.

Quantitative Data Summary

The effects of this compound on LH pulse frequency and other related hormonal parameters have been quantified in clinical studies involving women with PCOS and postmenopausal women. The following tables summarize the key findings from these trials.

Table 1: Effect of this compound (AZD4901) on LH Pulse Frequency in Women with Polycystic Ovary Syndrome
ParameterPlaceboThis compound (80 mg/day)% Change vs. Placebop-valueReference
LH Pulse Frequency (pulses/8h)
Baseline-5.79--[6]
Day 7-3.73-3.55 pulses/8h (reduction)<0.0001[6][7]
LH Area Under the Curve (AUC) (IU/L*h)
Baseline-67.4--[6]
Day 7-36.0-52%0.0003[6][7]
Basal LH Secretion ---79%<0.05[1][8]
Total Testosterone (B1683101) (nmol/L)
Baseline-2.16--[6]
Day 7-1.55-29%0.0006[6][7]
Table 2: Effect of this compound (MLE4901) on LH Pulse Frequency in Postmenopausal Women
Participant GroupParameterBaselinePost-treatment (7 days)p-valueReference
All Participants (n=11) LH Pulse Frequency (pulses/h)0.8 ± 0.10.7 ± 0.1ns[3][9]
Mean LH (IU/L)29.3 ± 4.124.4 ± 3.8<0.05[3][9]
Basal LH Secretion (IU/L/6h)549.0 ± 70.8366.1 ± 92.10.006[3][9]
Participants with Hot Flashes (n=8) LH Pulse Frequency (pulses/h)1.0 ± 0.10.7 ± 0.1<0.05[3][9]
Basal LH Secretion-Reduced0.03[3]
Mass of LH per Pulse-Increased0.04[3]

Experimental Protocols

Study in Women with Polycystic Ovary Syndrome
  • Study Design: This was a randomized, double-blind, placebo-controlled, multi-center, phase 2 clinical trial.[7][8]

  • Participants: The study enrolled 67 women between the ages of 18 and 45 with a diagnosis of PCOS, confirmed by the presence of all three of the following criteria: hyperandrogenism, oligomenorrhea or amenorrhea, and polycystic ovarian morphology on ultrasound.[1][7]

  • Intervention: Participants were randomized to receive this compound (AZD4901) at doses of 20, 40, or 80 mg per day, or a matching placebo, for a duration of 28 days.[7]

  • Hormonal Assessment: To determine LH pulsatility, blood samples were collected every 10 minutes for an 8-hour period at baseline and on day 7 of treatment.[6] The primary endpoint was the change in the area under the LH serum concentration-time curve (AUC) over this 8-hour sampling period.[6][7]

Study in Postmenopausal Women
  • Study Design: This was an interventional clinical trial.

  • Participants: The study included 11 healthy postmenopausal women. A subgroup of 8 of these women who were experiencing hot flashes was also analyzed separately.[3][9][10]

  • Intervention: Participants received this compound (MLE4901) at a dose of 40 mg orally twice daily for 7 days.[3][9][10]

  • Hormonal Assessment: LH pulsatility was assessed through blood sampling every 10 minutes for an 8-hour duration before the start of treatment and on the final day of treatment.[3][9][10] The pulsatility analysis was conducted on a 6-hour segment of this sampling period.[11][12]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on the GnRH Pulse Generator

The pulsatile release of LH is driven by the pulsatile secretion of GnRH from the hypothalamus. The frequency of these GnRH pulses is controlled by the KNDy neurons in the arcuate nucleus. Neurokinin B (NKB) acts as a key stimulatory signal within this system. By binding to its receptor, NK3R, on KNDy neurons, NKB promotes the release of kisspeptin, which in turn stimulates GnRH release. This compound, as an NK3R antagonist, interrupts this signaling cascade, thereby reducing the frequency of GnRH pulses and, consequently, LH pulses.

Pavinetant_Mechanism_of_Action cluster_hypothalamus Hypothalamus cluster_kndy_neuron KNDy Neuron cluster_gnrh_neuron GnRH Neuron cluster_pituitary Anterior Pituitary NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Kisspeptin Kisspeptin GnRH GnRH Kisspeptin->GnRH Stimulates Release NK3R->Kisspeptin Stimulates Release LH Luteinizing Hormone (LH) GnRH->LH Stimulates Release This compound This compound This compound->NK3R Blocks

Figure 1. Mechanism of action of this compound on the hypothalamic-pituitary axis.

Experimental Workflow for Clinical Trials

The clinical trials assessing the effect of this compound on LH pulsatility followed a structured workflow, from participant recruitment to data analysis. This involved screening participants based on specific inclusion criteria, a baseline assessment of hormonal profiles, a treatment period with either this compound or placebo, and a post-treatment hormonal assessment to determine the effects of the intervention.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_assessment Phase 3: Post-Treatment Assessment cluster_analysis Phase 4: Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (8-hour frequent blood sampling for LH) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (this compound or Placebo) Randomization->Treatment Post_Treatment Post-Treatment Assessment (8-hour frequent blood sampling for LH) Treatment->Post_Treatment Data_Analysis Data Analysis (LH pulse frequency, AUC, etc.) Post_Treatment->Data_Analysis

Figure 2. Generalized experimental workflow for this compound clinical trials.

Conclusion

This compound has demonstrated a clear effect on the neuroendocrine regulation of LH secretion. In women with PCOS, a condition characterized by an abnormally high LH pulse frequency, this compound significantly reduces the frequency of LH pulses, leading to a reduction in overall LH and testosterone levels. In postmenopausal women, particularly those experiencing vasomotor symptoms, this compound also shows a capacity to decrease LH pulse frequency. These findings underscore the therapeutic potential of NK3R antagonism for conditions driven by dysregulated GnRH pulsatility. The data presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel therapies targeting the hypothalamic-pituitary-gonadal axis. Development of this compound was discontinued (B1498344) due to concerns about its hepatic safety profile; however, the mechanism of action remains a promising target for other NK3R antagonists.[1]

References

The Central Nervous System Effects of Pavinetant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pavinetant (also known as MLE-4901 and AZD2624) is a selective, orally active antagonist of the neurokinin-3 receptor (NK3R). Initially investigated for the treatment of schizophrenia, its development was later redirected towards non-hormonal treatment of menopausal vasomotor symptoms (hot flashes) and polycystic ovary syndrome (PCOS). However, clinical development for all indications was ultimately discontinued. This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of this compound, summarizing key findings from clinical trials. It includes a detailed examination of the underlying neurokinin B (NKB)/NK3R signaling pathway, quantitative data from clinical studies, and the experimental protocols employed. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development, offering insights into the therapeutic potential and challenges associated with targeting the NK3R system in the CNS.

Introduction

The tachykinin neuropeptide neurokinin B (NKB) and its cognate receptor, the neurokinin-3 receptor (NK3R), are key components of a critical neuronal network in the central nervous system. This system is densely expressed in the hypothalamus, particularly in a population of neurons known as kisspeptin/neurokinin B/dynorphin (KNDy) neurons. These neurons are pivotal in regulating gonadotropin-releasing hormone (GnRH) secretion and are also implicated in the central thermoregulatory pathways.

This compound was developed as a selective antagonist of the NK3R, with the therapeutic hypothesis that blocking NKB signaling could modulate downstream neuronal activity and ameliorate symptoms in various CNS-related disorders. Initial research focused on schizophrenia, postulating that NK3R antagonism could offer a novel, non-dopaminergic therapeutic approach. Subsequently, the well-established role of KNDy neurons in the pathophysiology of menopausal hot flashes prompted the investigation of this compound for this indication.

This guide will delve into the specifics of this compound's CNS effects as observed in two key clinical trials: a proof-of-principle study in schizophrenia and a Phase II trial for the treatment of menopausal vasomotor symptoms.

Mechanism of Action: The NKB/NK3R Signaling Pathway

The neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that preferentially binds NKB. The NK3R is coupled to the Gαq/11 protein. Upon binding of NKB, the receptor undergoes a conformational change, activating the Gαq/11 subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

This compound, as a selective NK3R antagonist, competitively binds to the NK3R, thereby preventing the binding of NKB and inhibiting the initiation of this downstream signaling cascade. In the context of menopausal hot flashes, the decline in estrogen leads to hypertrophy and overactivity of KNDy neurons, resulting in increased NKB signaling. This is thought to disrupt the thermoregulatory center in the hypothalamus. By blocking NK3R, this compound was hypothesized to restore normal neuronal activity and alleviate these symptoms.

NKB_NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R Neurokinin-3 Receptor (NK3R) (Gq/11-coupled GPCR) NKB->NK3R Binds & Activates This compound This compound This compound->NK3R Binds & Blocks G_protein Gαq/11-Gβγ NK3R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Effects Modulation of Neuronal Excitability & Neurotransmitter Release Ca2->Neuronal_Effects PKC->Neuronal_Effects

Caption: NKB/NK3R Signaling Pathway and the antagonistic action of this compound.

Clinical Investigations: Central Nervous System Effects

This compound (AZD2624) in Schizophrenia

A proof-of-principle study was conducted to evaluate the efficacy and safety of this compound (as AZD2624) as a monotherapy for schizophrenia.[1][2] The rationale was based on the interaction between the neurokinin and dopamine (B1211576) systems in the CNS.

  • Study Design: A 28-day, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]

  • Participants: Symptomatic patients diagnosed with schizophrenia.[1]

  • Treatment Arms:

    • This compound (AZD2624) 40 mg once daily

    • Placebo

    • Olanzapine 15 mg once daily (as an active comparator)[1][2]

  • Primary Outcome Measures:

    • Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[1][2][3]

    • Change from baseline in the Clinical Global Impression - Severity (CGI-S) scale score.[1][2]

  • Cognitive Assessment: CogState computerized battery of cognitive tests.[1][2]

The study found no statistically significant difference between this compound and placebo on the primary outcome measures.[1][2]

Table 1: Efficacy of this compound in Schizophrenia (28-Day Study)

Outcome MeasureThis compound (40 mg)Placebop-value
Change in PANSS Total Score No significant improvementNo significant improvementNot significant
Change in CGI-S Score No significant improvementNo significant improvementNot significant
CogState Cognitive Measures No significant improvementNo significant improvementNot significant

Data synthesized from Litman et al., 2014.[1][2]

The results of this proof-of-principle study did not support a therapeutic role for this compound as a monotherapy in the treatment of acute schizophrenia.[1][2] Development for this indication was subsequently discontinued.[4]

This compound (MLE4901) for Menopausal Vasomotor Symptoms

Based on the role of NKB/NK3R signaling in thermoregulation, a Phase II trial was conducted to assess the efficacy and safety of this compound (as MLE4901) in treating moderate-to-severe hot flashes in menopausal women.[5][6][7]

  • Study Design: A randomized, double-blind, placebo-controlled, two-way crossover trial.[5][6]

  • Participants: Healthy women aged 40-62 years who had been postmenopausal for at least 12 months and experienced seven or more hot flashes per day, some of which were reported as severe or bothersome.[5][6][7]

  • Treatment Protocol: Participants received 4 weeks of this compound (40 mg, orally, twice daily) and 4 weeks of a matching placebo, in a random order, separated by a 2-week washout period.[5][6][7]

  • Primary Outcome: The total number of hot flashes during the final week of each treatment period.[5][6]

  • Secondary Outcomes: Hot flash severity, bother, and interference with daily activities, assessed using the Hot Flash Related Daily Interference Scale (HFRDIS) and the Menopause-Specific Quality of Life (MENQOL) questionnaire.[5]

Crossover_Trial_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_group1 Group 1 cluster_group2 Group 2 Screening Recruitment of Postmenopausal Women (≥7 hot flashes/day) Baseline 2-week Baseline Data Collection (Hot flash frequency, severity, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment1_G1 4 weeks: This compound (40mg BID) Randomization->Treatment1_G1 Treatment1_G2 4 weeks: Placebo Randomization->Treatment1_G2 Washout1 2-week Washout Treatment1_G1->Washout1 Treatment2_G1 4 weeks: Placebo Washout1->Treatment2_G1 Washout2 2-week Washout Treatment1_G2->Washout2 Treatment2_G2 4 weeks: This compound (40mg BID) Washout2->Treatment2_G2

Caption: Experimental workflow for the Phase II crossover trial of this compound.

The trial demonstrated a significant reduction in hot flash frequency and severity with this compound treatment compared to placebo.[5][8][9]

Table 2: Efficacy of this compound on Vasomotor Symptoms (4-Week Crossover Study)

Outcome MeasureBaseline (Weekly Avg.)Placebo (Weekly Avg.)This compound (40mg BID) (Weekly Avg.)% Reduction vs. Placebop-value
Hot Flash Frequency 84.549.019.445%<0.0001
Hot Flash Severity --Significantly Reduced41%<0.0001

Data from Prague et al., 2017 and associated reports.[5][7][8][9]

Notably, a rapid onset of action was observed, with a 72% reduction in hot flash frequency from baseline by day 3 of treatment with this compound, compared to a 20% reduction with placebo.[10][11] This effect was sustained throughout the 4-week treatment period.[11]

Despite the promising efficacy data, the development of this compound for hot flashes was halted due to safety concerns.[4][10] Three participants in the Phase II trial developed elevated liver transaminases (alanine aminotransferase levels 4.5-5.9 times the upper limit of normal) after 28 days of treatment.[6][7] Although these elevations were transient and normalized within 90 days of discontinuing the drug, this was considered an unacceptable risk, leading to the termination of the development program.[6][7] It is hypothesized that this liver toxicity may be an idiosyncratic effect related to the specific chemical structure of this compound rather than a class effect of NK3R antagonists.[10]

Discussion and Future Perspectives

The clinical development of this compound provides valuable insights into the therapeutic targeting of the NK3R system in the CNS. The lack of efficacy in the schizophrenia trial suggests that, at least as a monotherapy, NK3R antagonism is not a viable strategy for this complex psychiatric disorder. The reasons for this could be multifaceted, including the specific patient population, the dose selected, or the possibility that the NKB/dopamine interaction is not a primary driver of schizophrenic pathology.

In contrast, the significant and rapid reduction in menopausal hot flashes strongly supports the hypothesis that hyperactivity of the KNDy neuronal system is a key etiological factor in these symptoms. The efficacy of this compound in this context has paved the way for the development of other NK3R antagonists, some of which have now gained regulatory approval for the treatment of vasomotor symptoms.

The discontinuation of this compound due to liver toxicity underscores the importance of careful safety evaluation in drug development. While the adverse events were specific to this compound, it highlights the need for thorough preclinical and clinical safety monitoring for all molecules in this class.

Conclusion

This compound, a selective NK3R antagonist, has been investigated for its CNS effects in both schizophrenia and menopausal vasomotor symptoms. While it proved ineffective for schizophrenia, it demonstrated significant efficacy in reducing the frequency and severity of hot flashes. However, its development was terminated due to safety concerns related to liver enzyme elevations. The findings from the this compound clinical trial program have been instrumental in validating the NKB/NK3R signaling pathway as a key therapeutic target for non-hormonal treatment of menopausal vasomotor symptoms and have informed the development of subsequent, safer molecules in this class. This technical guide serves as a consolidated resource of the key clinical data and mechanistic understanding of this compound's effects on the central nervous system.

References

Methodological & Application

Application Notes and Protocols for Preclinical Research of Pavinetant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavinetant (B1666215), also known as MLE-4901 and AZD2624, is a selective, orally active antagonist of the neurokinin-3 receptor (NK3R).[1] It was investigated for the treatment of schizophrenia, polycystic ovary syndrome (PCOS), and menopausal hot flashes.[1] Although its clinical development was discontinued (B1498344) due to instances of elevated liver enzymes, the compound remains a valuable tool for preclinical research into the role of the NK3R in various physiological and pathological processes.[2][3] These application notes provide an overview of suggested dosages, administration methods, and experimental protocols for the use of this compound in a preclinical research setting, based on available data for this compound and analogous compounds.

Data Presentation

Table 1: this compound In Vitro Activity
ParameterValueReference
TargetNeurokinin-3 Receptor (NK3R)[1]
Mechanism of ActionAntagonist
Table 2: Suggested Preclinical Dosage and Administration of this compound (Oral Gavage in Rats)
ParameterSuggested RangeRationale/Reference
Dosage 1 - 10 mg/kgBased on preclinical studies of the similar NK3R antagonist, fezolinetant (B607441), in ovariectomized rats.
Administration Route Oral (gavage)This compound is orally active. Oral gavage is a standard method for precise oral dosing in rodents.
Frequency Twice daily (BID)Clinical trials for this compound in humans utilized twice-daily dosing. Preclinical studies with fezolinetant also used a twice-daily regimen.
Vehicle 0.5% or 1% Methylcellulose (B11928114) in water, or 1% Tween 80 in PBSCommon vehicles for oral administration of hydrophobic compounds in preclinical studies.

Note: The optimal dose should be determined empirically for each specific animal model and experimental endpoint.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Rats

Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% or 1% (w/v) methylcellulose in sterile water)

  • Mortar and pestle (optional, for particle size reduction)

  • Stir plate and magnetic stir bar

  • Sterile tubes for storage

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.

  • Weigh the this compound powder accurately using an analytical balance.

  • If necessary, gently grind the this compound powder in a mortar and pestle to ensure a fine, uniform particle size.

  • In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar on a stir plate.

  • Continue stirring for at least 30 minutes to ensure a uniform suspension. Visually inspect for any clumps.

  • Store the suspension in clearly labeled, sterile tubes. If not used immediately, store at 2-8°C and re-suspend by vortexing or stirring before each use. It is recommended to prepare fresh formulations weekly.

Protocol 2: In Vivo Efficacy Study of this compound in a Rat Model of Menopausal Hot Flashes

Objective: To evaluate the efficacy of this compound in reducing the frequency of tail skin temperature elevations, a surrogate marker for hot flashes, in ovariectomized (OVX) rats.

Animal Model:

  • Adult female Sprague-Dawley or Wistar rats (12-14 weeks old).

  • Animals are surgically ovariectomized to induce a menopausal-like state and allowed to recover for at least two weeks before the start of the experiment.

Experimental Design:

  • Acclimation: Acclimate the OVX rats to the experimental conditions, including handling and the tail skin temperature measurement setup, for several days before the start of the study.

  • Baseline Measurement: Record baseline tail skin temperature for a defined period (e.g., 24-48 hours) to determine the frequency of temperature elevations.

  • Randomization: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound 1 mg/kg, this compound 3 mg/kg, this compound 10 mg/kg).

  • Dosing: Administer this compound or vehicle orally via gavage twice daily for the duration of the study (e.g., 7-14 days).

  • Data Collection: Continuously monitor tail skin temperature throughout the treatment period.

  • Analysis: Analyze the data to determine the effect of this compound on the frequency and amplitude of tail skin temperature elevations compared to the vehicle control group.

dot

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Data Analysis acclimation Acclimation of OVX Rats baseline Baseline Tail Skin Temperature Recording acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Twice Daily Oral Gavage (Vehicle or this compound) randomization->dosing monitoring Continuous Tail Skin Temperature Monitoring dosing->monitoring analysis Analysis of Temperature Spike Frequency & Amplitude monitoring->analysis results Efficacy Assessment analysis->results

Figure 1. Workflow for an in vivo efficacy study of this compound.

Signaling Pathway

This compound acts as an antagonist at the neurokinin-3 receptor (NK3R). In the context of menopausal hot flashes, the proposed mechanism involves the modulation of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus.

dot

G cluster_hypothalamus Hypothalamus KNDy KNDy Neuron NKB Neurokinin B (NKB) KNDy->NKB Releases Thermoregulatory Thermoregulatory Center KNDy->Thermoregulatory Stimulates NK3R NK3 Receptor NKB->NK3R Binds & Activates NK3R->KNDy Autoregulatory Feedback This compound This compound This compound->NK3R Blocks HotFlash Hot Flash Thermoregulatory->HotFlash Initiates

Figure 2. this compound's mechanism of action in the hypothalamus.

Disclaimer

This document is intended for preclinical research purposes only. The provided dosages and protocols are suggestions based on available scientific literature and should be adapted and optimized for specific experimental conditions. The safety and efficacy of this compound have not been established, and its development was halted due to safety concerns in clinical trials. Appropriate safety precautions should be taken when handling this compound.

References

Protocol for In Vivo Administration of Pavinetant in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Pavinetant (also known as MLE4901 and AZD4901), a selective neurokinin-3 (NK3) receptor antagonist, in in vivo rodent studies. This compound has been investigated for its therapeutic potential in conditions such as polycystic ovary syndrome (PCOS) and schizophrenia.

Mechanism of Action

This compound is a small-molecule, orally active, and selective antagonist of the neurokinin-3 (NK3) receptor. The NK3 receptor is a G-protein coupled receptor primarily activated by its endogenous ligand, neurokinin B (NKB). The binding of NKB to the NK3 receptor triggers a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses. By competitively blocking the binding of NKB to the NK3 receptor, this compound effectively inhibits this signaling pathway, thereby modulating downstream physiological effects. This mechanism is relevant to conditions where the NKB/NK3 receptor system is dysregulated.

Signaling Pathway of NK3 Receptor and this compound Inhibition

NK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to This compound This compound This compound->NK3R Blocks Gq11 Gq/11 NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: NK3 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

SpeciesModelRoute of AdministrationDosage RangeVehicleObserved EffectsReference
Mouse Dihydrotestosterone (DHT)-induced Polycystic Ovary Syndrome (PCOS)Oral gavage30 mg/kg/dayNot specifiedAmeliorated metabolic features of PCOS, including reduced body weight and adiposity. Did not impact reproductive defects.[1][2]
Rat Sub-chronic Phencyclidine (PCP) Model of SchizophreniaOral (p.o.) or Intraperitoneal (i.p.)1 - 30 mg/kg0.5% Methylcellulose (B11928114)To be determined in dose-response studies for effects on cognitive deficits and negative symptoms.[1][2][3]

Experimental Protocols

Protocol for Polycystic Ovary Syndrome (PCOS) Mouse Model

Objective: To investigate the effect of this compound on metabolic and reproductive phenotypes in a hyperandrogenic mouse model of PCOS.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J (or other appropriate strain)

  • Model Induction: Subcutaneous implantation of a continuous-release pellet of 5α-dihydrotestosterone (DHT) to induce a PCOS-like phenotype characterized by hyperandrogenism, irregular estrous cycles, and metabolic dysfunction.

Materials:

  • This compound (MLE4901)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles (20-22 gauge for mice)

  • Standard laboratory animal caging and husbandry supplies

Procedure:

  • Model Induction: Following acclimatization, implant female mice with DHT pellets according to established protocols. Sham-operated animals should receive a placebo pellet.

  • Treatment Groups:

    • Sham + Vehicle

    • DHT + Vehicle

    • DHT + this compound (30 mg/kg/day)

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.

  • Administration: Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 3 months). The volume of administration should be appropriate for the mouse's body weight (typically 5-10 mL/kg).

  • Outcome Measures:

    • Metabolic Phenotyping: Monitor body weight, food intake, and conduct glucose tolerance tests. At the end of the study, collect and weigh white and brown adipose tissue.

    • Reproductive Phenotyping: Monitor estrous cyclicity via vaginal smears. At the end of the study, assess ovarian morphology and ovulation rates.

    • Hormonal Analysis: Collect blood samples to measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).

Protocol for Schizophrenia Rodent Model (Sub-chronic PCP)

Objective: To evaluate the efficacy of this compound in reversing cognitive deficits and negative symptoms in a sub-chronic phencyclidine (PCP) rat model of schizophrenia.

Animal Model:

  • Species: Rat

  • Strain: Lister Hooded or Sprague-Dawley

  • Model Induction: Sub-chronic administration of PCP to induce schizophrenia-like behavioral and neurochemical alterations.

Materials:

  • This compound (MLE4901)

  • Phencyclidine (PCP) hydrochloride

  • Sterile saline (0.9% NaCl)

  • Vehicle for this compound administration (e.g., 0.5% methylcellulose)

  • Apparatus for behavioral testing (e.g., novel object recognition arena, social interaction chambers)

Procedure:

  • Model Induction:

    • Administer PCP (e.g., 2 mg/kg or 5 mg/kg, i.p.) twice daily for 7 consecutive days.

    • Control animals receive saline injections following the same schedule.

    • Allow for a washout period of at least 7 days after the final PCP injection before commencing behavioral testing.[1][2][3]

  • Treatment Groups:

    • Saline + Vehicle

    • PCP + Vehicle

    • PCP + this compound (dose range to be determined, e.g., 1, 3, 10, 30 mg/kg)

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle.

  • Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a specified time before behavioral testing (e.g., 30-60 minutes).

  • Behavioral Testing:

    • Cognitive Function:

      • Novel Object Recognition (NOR) Test: To assess recognition memory. The test consists of a familiarization phase with two identical objects and a test phase with one familiar and one novel object. The discrimination index (time spent with novel object / total exploration time) is the primary measure.

    • Negative Symptoms:

      • Social Interaction Test: To evaluate social withdrawal. This can be a dyadic interaction with a novel conspecific or a three-chambered social approach task. Time spent in social interaction is the key dependent variable.

    • Positive Symptoms (Optional):

      • Locomotor Activity: To assess hyperlocomotion, a proxy for psychosis. This is measured in an open field arena.

Experimental Workflow for Schizophrenia Model

Schizophrenia_Workflow cluster_induction Model Induction (7 days) cluster_treatment Treatment cluster_testing Behavioral Testing PCP_Admin Sub-chronic PCP Administration (e.g., 2 mg/kg, i.p., b.i.d.) Washout Washout Period (≥ 7 days) PCP_Admin->Washout Saline_Admin Saline Administration (Control) Saline_Admin->Washout Pavinetant_Admin This compound Administration (e.g., 1-30 mg/kg, p.o.) Washout->Pavinetant_Admin Vehicle_Admin Vehicle Administration Washout->Vehicle_Admin NOR Novel Object Recognition Pavinetant_Admin->NOR Social_Interaction Social Interaction Pavinetant_Admin->Social_Interaction Locomotion Locomotor Activity Pavinetant_Admin->Locomotion Vehicle_Admin->NOR Vehicle_Admin->Social_Interaction Vehicle_Admin->Locomotion

Caption: Experimental workflow for the sub-chronic PCP model of schizophrenia.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in rodents is not extensively published in the public domain. However, based on data from related compounds and clinical studies, the following should be considered when designing in vivo experiments:

  • Half-life: The half-life of this compound (MLE4901) in humans has been reported to be approximately 8.5 hours.[2] Rodent half-life is often shorter, necessitating careful consideration of dosing frequency for chronic studies.

  • Bioavailability: this compound is orally active, indicating reasonable oral bioavailability. Specific bioavailability data in rodents is needed for precise dose adjustments between different routes of administration.

  • Brain Penetration: For central nervous system (CNS) indications like schizophrenia, adequate brain penetration is crucial. The ability of this compound to cross the blood-brain barrier in rodents should be confirmed, as P-glycoprotein can limit the brain penetration of many drugs.[4]

It is highly recommended to conduct preliminary pharmacokinetic studies in the specific rodent strain being used to determine key parameters such as Cmax, Tmax, half-life, and brain-to-plasma ratio. This will enable a more rational dose selection and interpretation of pharmacodynamic effects.

References

Application Notes and Protocols for the Dissolution and Use of Pavinetant in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pavinetant (also known as MLE-4901, AZD2624) is a potent and selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1][2][3] The NK3R is a G-protein coupled receptor involved in various physiological processes, making this compound a valuable tool for in vitro studies targeting this pathway.[4][5] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the dissolution, storage, and use of this compound, along with a summary of its solubility and a diagram of its signaling pathway.

Data Presentation: this compound Properties and Solubility

The following table summarizes the key properties and solubility information for this compound.

PropertyData
Molecular Formula C₂₆H₂₅N₃O₃S
Molecular Weight 459.56 g/mol
Appearance White to off-white solid
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent. It is advised to use newly opened, anhydrous DMSO as the compound's solubility can be affected by hygroscopic DMSO.
Solubility in DMSO ≥ 50 mg/mL (108.80 mM) or 80 mg/mL (174.08 mM)
Aqueous Solubility This compound is poorly soluble in aqueous solutions. Direct dissolution in cell culture media is not recommended.
Multi-component Solvents For in vivo or specific in vitro applications requiring lower DMSO concentrations, the following solvent systems have been reported: • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 3 mg/mL (6.53 mM) • 10% DMSO, 90% Corn Oil: ≥ 3 mg/mL (6.53 mM)
Storage of Powder Store at -20°C for up to 3 years or at 4°C for up to 2 years.
Storage of Stock Solution Aliquot and store in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is suitable for most in vitro cell culture applications.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-warm the vial of this compound powder to room temperature before opening to minimize moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution vigorously until the powder is completely dissolved.

  • Optional: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, as higher concentrations can be toxic to cells.

  • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in sterile cell culture medium to prepare an intermediate dilution. This helps to avoid precipitation of the compound when adding it to the final culture volume.

    • Example: To achieve a final concentration of 10 µM in a 1 mL culture volume from a 10 mM stock solution, first, dilute 1 µL of the 10 mM stock into 99 µL of media to get a 100 µM intermediate solution. Then, add 100 µL of this intermediate solution to the final 900 µL of media in your well.

  • Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

  • Add the final working solution to your cell cultures and incubate for the desired experimental duration.

Mandatory Visualizations

Signaling Pathway of this compound Action

This compound acts as an antagonist at the Neurokinin-3 Receptor (NK3R). The natural ligand for this receptor is Neurokinin B (NKB). NK3R is a Gq/11-coupled G-protein coupled receptor that, upon activation by NKB, stimulates the Phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in downstream cellular responses. This compound blocks this cascade by preventing NKB from binding to NK3R.

Pavinetant_Signaling_Pathway cluster_membrane Cell Membrane NK3R NK3R Gq11 Gq/11 NK3R->Gq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates NKB Neurokinin B (NKB) NKB->NK3R Activates This compound This compound This compound->NK3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Response Downstream Cellular Response IP3->Response DAG->Response

Caption: this compound blocks the NKB-induced NK3R signaling cascade.

Experimental Workflow for Dissolving and Using this compound

The following diagram illustrates the recommended workflow for preparing and using this compound in cell culture experiments.

Pavinetant_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Use cluster_controls Experimental Controls weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex/Sonicate to Dissolve dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -80°C or -20°C aliquot->store thaw 6. Thaw One Aliquot store->thaw Begin Experiment dilute 7. Serially Dilute in Media thaw->dilute treat 8. Treat Cells dilute->treat incubate 9. Incubate treat->incubate vehicle_control Vehicle Control (DMSO only) untreated_control Untreated Control

Caption: Workflow for this compound preparation and use in cell culture.

References

Application of Pavinetant in Studying PCOS Pathophysiology: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pavinetant and other neurokinin-3 receptor (NK3R) antagonists in elucidating the pathophysiology of Polycystic Ovary Syndrome (PCOS). While the clinical development of this compound (also known as MLE-4901 or AZD4901) for PCOS was discontinued, studies involving this compound and similar molecules like Fezolinetant (B607441) have been instrumental in understanding the role of the neurokinin B (NKB)-NK3R signaling pathway in the neuroendocrine dysregulation characteristic of PCOS.[1][2]

Introduction to this compound and NK3R Antagonism in PCOS

Polycystic Ovary Syndrome (PCOS) is a prevalent endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[3][4][5] A key feature of the neuroendocrine disruption in PCOS is an increased gonadotropin-releasing hormone (GnRH) pulse frequency, leading to elevated luteinizing hormone (LH) secretion and a high LH to follicle-stimulating hormone (FSH) ratio. This hormonal imbalance contributes to ovarian androgen excess and impaired follicular development.

The hypothalamic network of kisspeptin, neurokinin B, and dynorphin (B1627789) (KNDy) neurons is recognized as the GnRH pulse generator. Neurokinin B, acting through its receptor NK3R, is a key stimulator of GnRH release. Therefore, NK3R antagonists like this compound and Fezolinetant offer a targeted approach to modulate the HPG axis. By blocking NK3R signaling in KNDy neurons, these antagonists can reduce GnRH pulse frequency, subsequently lowering LH and testosterone (B1683101) levels.

Data Presentation: Effects of NK3R Antagonists in PCOS

The following tables summarize the quantitative data from key clinical and preclinical studies investigating the effects of NK3R antagonists in women with PCOS and in animal models of the condition.

Table 1: Clinical Trial Data of Fezolinetant in Women with PCOS (12-Week, Phase 2a Study)
ParameterPlacebo (n=22)Fezolinetant 60 mg/day (n=21)Fezolinetant 180 mg/day (n=21)
Change in Total Testosterone (nmol/L) -0.05-0.39-0.80
Change in Luteinizing Hormone (IU/L) -3.16-8.21**-10.17
Change in LH/FSH Ratio -Dose-dependent decrease Dose-dependent decrease
Change in Follicle-Stimulating Hormone (IU/L) -0.57-0.92-1.46
Change in Progesterone (nmol/L) No significant changeNo significant changeNo significant change
Change in Estradiol (pmol/L) No significant changeNo significant changeNo significant change

*p < 0.05 vs. placebo; **p < 0.01 vs. placebo; ***p < 0.001 vs. placebo

Table 2: Preclinical Data of NK3R Antagonist (MLE4901) in a DHT-Induced Mouse Model of PCOS
ParameterControlDHT-induced PCOSDHT + MLE4901
Body Weight NormalIncreasedDecreased
Adiposity NormalIncreasedDecreased
Adipocyte Hypertrophy NormalPresentDecreased
Respiratory Exchange Ratio BaselineDecreasedIncreased
Fasting Serum Triglycerides NormalIncreasedNo significant improvement
Fasting Glucose Levels NormalIncreasedNo significant improvement
Reproductive Cycle RegularIrregularNo improvement

Experimental Protocols

Clinical Trial Protocol: Fezolinetant in Women with PCOS
  • Study Design: Phase 2a, randomized, double-blind, placebo-controlled, multicenter study.

  • Participants: Women aged 18 to 45 years diagnosed with PCOS according to the Rotterdam criteria, with mandatory biochemical hyperandrogenism (total testosterone > 1.7 nmol/L).

  • Intervention: Participants were randomized to receive placebo, fezolinetant 60 mg/day, or fezolinetant 180 mg/day for 12 weeks.

  • Primary Efficacy Endpoint: Change in total testosterone from baseline to week 12.

  • Secondary Endpoints: Changes in gonadotropins (LH, FSH), LH/FSH ratio, and other ovarian hormones. Safety and tolerability were also assessed.

  • Hormone Analysis: Serum levels of hormones were measured at baseline and at specified time points throughout the study using validated liquid chromatography with tandem mass spectrometry or immunoassays.

Preclinical Study Protocol: NK3R Antagonism in a PCOS Mouse Model
  • Animal Model: A dihydrotestosterone (B1667394) (DHT)-induced mouse model of PCOS was used. Female mice were implanted with DHT pellets to induce key reproductive and metabolic features of PCOS.

  • Intervention: After 3 months of DHT exposure, a subset of the PCOS-like mice was treated with the NK3R antagonist MLE4901.

  • Assessments:

    • Reproductive Phenotyping: Cyclicity was monitored through vaginal cytology to assess the regularity of the estrous cycle. Ovulatory function was also evaluated.

    • Metabolic Phenotyping: Body weight, white and brown adipose tissue weight, and adipocyte size were measured. Fasting serum triglyceride and glucose levels were determined. Indirect calorimetry was used to assess the respiratory exchange ratio.

  • Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between control, DHT-induced PCOS, and DHT + MLE4901 treated groups.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of NK3R Antagonism in PCOS

PCOS_NK3R_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovary KNDy KNDy Neurons GnRH GnRH Neurons KNDy->GnRH stimulates NK3R NK3 Receptor Pituitary Gonadotropes GnRH->Pituitary stimulates NKB Neurokinin B (NKB) NKB->KNDy stimulates This compound This compound (NK3R Antagonist) This compound->NK3R blocks Ovary Theca Cells Pituitary->Ovary LH Androgens Excess Androgens (Hyperandrogenism) Ovary->Androgens Testosterone

Caption: Mechanism of this compound in the HPG axis in PCOS.

Experimental Workflow for Preclinical PCOS Studies

Preclinical_Workflow start Female Mice dht Induce PCOS Model (DHT Pellet Implantation) start->dht treatment Treatment Groups dht->treatment control Control Group treatment->control pcos_group PCOS Group (DHT only) treatment->pcos_group pavinetant_group PCOS + this compound Group treatment->pavinetant_group assessments Assessments control->assessments pcos_group->assessments pavinetant_group->assessments repro Reproductive Phenotyping (Estrous Cycle, Ovulation) assessments->repro metabolic Metabolic Phenotyping (Body Weight, Adiposity, Glucose, Lipids) assessments->metabolic data Data Analysis and Comparison repro->data metabolic->data

Caption: Workflow for a preclinical study of this compound in a PCOS mouse model.

Conclusion and Future Directions

The investigation of NK3R antagonists like this compound has significantly advanced our understanding of the central neuroendocrine defects in PCOS. Clinical studies with the related compound Fezolinetant have demonstrated that NK3R antagonism can effectively reduce LH and testosterone levels in women with PCOS, addressing the core hormonal imbalances of the syndrome. Preclinical studies further suggest a potential role for this drug class in ameliorating some of the metabolic disturbances associated with PCOS, such as increased body weight and adiposity.

Although this compound's development for PCOS was halted, the pathway it targets remains a promising area for therapeutic intervention. Future research could focus on:

  • Investigating the long-term efficacy and safety of other NK3R antagonists in managing both the reproductive and metabolic aspects of PCOS.

  • Exploring the potential of combination therapies, for instance, pairing an NK3R antagonist with an insulin-sensitizing agent, to address the multifaceted nature of the syndrome.

  • Further elucidating the direct effects of NK3R signaling at the ovarian level, as NK3R is also expressed in granulosa cells.

These application notes and protocols provide a framework for researchers to build upon the foundational work done with this compound and other NK3R antagonists in the ongoing effort to develop more targeted and effective treatments for PCOS.

References

Application Notes: Investigating the Mechanism of Menopausal Hot Flashes with Pavinetant

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Menopausal hot flashes, or vasomotor symptoms (VMS), are a significant burden for many women, stemming from the decline in estrogen during the menopausal transition.[1][2] The underlying mechanism involves the hypertrophy and subsequent over-activity of a specific group of hypothalamic neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons.[3][4] In the absence of estrogen's negative feedback, these neurons increase the release of Neurokinin B (NKB). NKB acts on its receptor, the neurokinin-3 receptor (NK3R), to trigger downstream signaling that disrupts thermoregulation, leading to inappropriate peripheral vasodilation and the sensation of intense heat characteristic of a hot flash.

Pavinetant (also known as MLE4901) is a selective, non-hormonal antagonist of the NK3R. By blocking the action of NKB at this receptor, this compound offers a targeted approach to quell the overactive signaling cascade responsible for hot flashes. This makes it an invaluable pharmacological tool for investigating the precise neuroendocrine mechanisms of menopausal VMS, both in vitro and in vivo. These notes provide an overview and detailed protocols for utilizing this compound in a research setting.

Mechanism of Action: The NKB/NK3R Signaling Pathway in Hot Flashes

The central hypothesis is that estrogen withdrawal leads to disinhibition of KNDy neurons in the hypothalamic arcuate nucleus. This results in increased NKB signaling to thermoregulatory centers, such as the preoptic area, which interpret this as a signal that the body is overheating. The body then initiates heat dissipation mechanisms, primarily cutaneous vasodilation, causing a hot flash. This compound directly intervenes in this pathway by competitively inhibiting the NK3R, thereby preventing NKB-induced activation of the thermoregulatory centers.

G cluster_0 Hypothalamus cluster_1 Physiological Response Estrogen Low Estrogen (Menopause) KNDy KNDy Neuron Hypertrophy & Overactivity Estrogen->KNDy Leads to NKB Increased Neurokinin B (NKB) Release KNDy->NKB NK3R NK3 Receptor (NK3R) Activation NKB->NK3R Binds to Thermo Thermoregulatory Center Disruption NK3R->Thermo Activates Vaso Cutaneous Vasodilation & Sweating Thermo->Vaso HF Hot Flash Vaso->HF This compound This compound (NK3R Antagonist) This compound->NK3R Blocks

Caption: NKB/NK3R signaling pathway in menopausal hot flashes and the site of this compound action.

Data Presentation: Efficacy of NK3R Antagonists

Clinical trials investigating this compound and other NK3R antagonists have demonstrated a rapid and significant reduction in the frequency and severity of vasomotor symptoms.

Table 1: Summary of Clinical Trial Data for this compound (MLE4901)

Study Metric This compound (MLE4901) Placebo Adjusted Difference p-value Reference
Total Weekly Hot Flushes (Reduction from Baseline) 73% 28% -45% <0.0001
Daily Hot Flash Frequency (Flashes/day) From 3.4 ± 1.2 to 1.0 ± 0.6 N/A -2.4 0.008

| Night-time Awakenings (Awakenings/night) | From 1.6 ± 0.3 to 0.4 ± 0.2 | N/A | -1.2 | 0.008 | |

Table 2: Efficacy Data for Other Investigational NK3R Antagonists

Drug Metric Efficacy Placebo Timepoint Reference
Fezolinetant Reduction in moderate-to-severe VMS frequency 64% N/A Week 12
Elinzanetant Reduction in moderate-to-severe VMS frequency ~73% ~47% Week 12

| Elinzanetant | Reduction in moderate-to-severe VMS frequency | 65-67% | 42-45% | Week 12 | |

Note: this compound development was discontinued (B1498344) due to transient elevations in liver transaminases, which is believed to be an idiosyncratic effect and not a class effect of NK3R antagonists.

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording of KNDy Neuron Activity

This protocol allows for the direct measurement of this compound's effect on the firing rate of KNDy neurons in response to NK3R agonism.

Objective: To determine if this compound blocks the excitatory effect of an NK3R agonist (e.g., senktide) on KNDy neuron action potential firing.

Materials:

  • Animal model (e.g., mouse or rat)

  • Brain slicing vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber and perfusion system

  • Electrophysiology rig (amplifier, digitizer, microscope)

  • Glass micropipettes

  • Senktide (NK3R agonist)

  • This compound

Workflow Diagram:

G start Prepare Acute Hypothalamic Brain Slices step1 Identify KNDy Neuron (e.g., using a reporter mouse line) start->step1 step2 Establish Baseline Firing Rate (Whole-cell or extracellular recording) step1->step2 step3 Bath Apply NK3R Agonist (e.g., Senktide) step2->step3 observe1 Record Increase in Firing Frequency step3->observe1 step4 Washout Agonist observe1->step4 step5 Pre-incubate with this compound step4->step5 step6 Re-apply NK3R Agonist + this compound step5->step6 observe2 Observe Attenuation or Blockade of Firing Rate Increase step6->observe2 end Analysis Complete observe2->end G start Induce Menopausal Model (Ovariectomy in female animal) step1 Post-operative Recovery & Acclimatization start->step1 step2 Baseline Data Collection: - Tail Skin Temperature (TST) - Frequent Blood Sampling for LH Pulses step1->step2 step3 Administer Vehicle (Control) & Continue Monitoring step2->step3 step4 Administer this compound (e.g., daily oral gavage) step2->step4 observe Measure Changes in: - TST Vasodilation Events - LH Pulse Frequency & Amplitude step3->observe step4->observe end Compare this compound vs. Vehicle observe->end

References

Pavinetant: A Pharmacological Probe for Unraveling Neurokinin-3 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pavinetant (B1666215), also known as MLE-4901 and AZD2624, is a potent and selective, orally active, non-peptide antagonist of the neurokinin-3 receptor (NK3R).[1][2] Although its clinical development for indications such as schizophrenia, polycystic ovary syndrome (PCOS), and menopausal hot flashes has been discontinued, this compound remains a valuable pharmacological tool for elucidating the physiological and pathological roles of the NK3R.[1][3] These application notes provide a comprehensive overview of this compound's utility in studying NK3R function, complete with detailed experimental protocols and quantitative data to guide researchers in their investigations.

The NK3R is a G-protein coupled receptor predominantly expressed in the central nervous system. Its endogenous ligand is neurokinin B (NKB). The NKB-NK3R signaling pathway is implicated in the regulation of gonadotropin-releasing hormone (GnRH) secretion and, consequently, the modulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release.[1] This pathway is also involved in the central control of thermoregulation. By blocking the action of NKB at the NK3R, this compound allows for the precise dissection of these and other NK3R-mediated processes.

Physicochemical and Pharmacological Properties

PropertyValueReference(s)
IUPAC Name 3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide[2]
Molecular Formula C₂₆H₂₅N₃O₃S[2]
Molecular Weight 459.56 g/mol [2]
Synonyms MLE-4901, AZD-4901, AZD2624, AZ-12472520[1][2]

Quantitative In Vitro Data

Assay TypeTargetCell LineValueReference(s)
Functional Antagonism (IC₅₀) NK3 ReceptorCHO1.6 nM[4]
CYP Inhibition (IC₅₀) CYP3A4/5 (midazolam assay)Microsomes7.1 µM[5]
CYP Inhibition (IC₅₀) CYP3A4/5 (testosterone assay)Microsomes19.8 µM[5]

Quantitative In Vivo Data (Clinical Studies)

SpeciesConditionDoseDurationKey FindingsReference(s)
Human (Postmenopausal Women) Frequent Hot Flashes40 mg twice daily7 daysReduced mean LH from 29.3 ± 4.1 to 24.4 ± 3.8 IU/L. Reduced hot flash frequency from 3.4 ± 1.2 to 1.0 ± 0.6 per day in women with hot flashes.[3][6]
Human (Healthy Men) Healthy40 mg twice daily7 daysDecreased secretion of LH, FSH, and testosterone (B1683101).[7]
Human (Women with PCOS) Polycystic Ovary Syndrome80 mg/day7 daysReduced LH AUC by 52.0% and total testosterone by 28.7%.[8]

Signaling Pathways and Experimental Workflows

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds to Gq_11 Gαq/11 NK3R->Gq_11 Activates This compound This compound This compound->NK3R Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Signaling (e.g., GnRH neuron firing) Ca2_release->Downstream PKC->Downstream

In_Vitro_Workflow cluster_0 Radioligand Binding Assay cluster_1 Calcium Mobilization Assay Membrane_Prep Prepare cell membranes expressing NK3R Incubate_Bind Incubate membranes with radioligand ([³H]-SR142801) & This compound Membrane_Prep->Incubate_Bind Separate_Bind Separate bound & free radioligand Incubate_Bind->Separate_Bind Measure_Bind Measure radioactivity Separate_Bind->Measure_Bind Analyze_Bind Calculate Ki Measure_Bind->Analyze_Bind Cell_Culture_Ca Culture cells expressing NK3R and load with Ca²⁺-sensitive dye Add_Pavinetant_Ca Add this compound Cell_Culture_Ca->Add_Pavinetant_Ca Stimulate_Ca Stimulate with NKB Add_Pavinetant_Ca->Stimulate_Ca Measure_Ca Measure fluorescence Stimulate_Ca->Measure_Ca Analyze_Ca Calculate IC₅₀ Measure_Ca->Analyze_Ca

In_Vivo_Workflow Animal_Model Select Animal Model (e.g., Ovariectomized Rat) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_Sampling Baseline Blood Sampling (Measure LH) Acclimatization->Baseline_Sampling Pavinetant_Admin Administer this compound (Oral Gavage) Baseline_Sampling->Pavinetant_Admin Post_Treatment_Sampling Post-Treatment Blood Sampling (Time Course) Pavinetant_Admin->Post_Treatment_Sampling LH_Assay Measure LH Concentration (ELISA) Post_Treatment_Sampling->LH_Assay Data_Analysis Analyze LH Suppression LH_Assay->Data_Analysis

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for NK3 Receptor

This protocol is to determine the binding affinity (Ki) of this compound for the human NK3 receptor. It is adapted from general radioligand binding assay principles.[9][10][11]

Materials:

  • Cell membranes from a cell line stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-SR142801 or [¹²⁵I]-MePhe7-NKB.

  • Non-specific binding control: A high concentration of a non-labeled NK3R antagonist (e.g., 10 µM Osanetant).[12]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK3 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand in binding buffer, 50 µL of binding buffer, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control, and 100 µL of membrane suspension.

    • This compound Competition: 50 µL of radioligand, 50 µL of varying concentrations of this compound (e.g., 0.01 nM to 1 µM), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

2. Calcium Mobilization Assay

This protocol measures the functional antagonism of this compound at the NK3 receptor by quantifying its ability to inhibit NKB-induced intracellular calcium release.[13][14][15][16]

Materials:

  • A cell line stably co-expressing the human NK3 receptor and a promiscuous G-protein (e.g., Gαqi5) to couple to the calcium signaling pathway (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Neurokinin B (NKB) or a selective NK3R agonist like Senktide.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239) (to prevent dye leakage).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer containing probenecid for 45-60 minutes at 37°C in the dark.

  • This compound Incubation: Wash the cells to remove excess dye and add assay buffer containing varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.

  • Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

    • Inject a solution of NKB or Senktide to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).

    • Immediately begin recording the fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the NKB-induced response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Assay

3. Effect of this compound on Luteinizing Hormone (LH) Secretion in an Ovariectomized Rat Model

This protocol is designed to assess the in vivo efficacy of this compound in suppressing LH secretion, a key function modulated by the NK3R. Ovariectomized rats are used to eliminate the confounding effects of fluctuating ovarian hormones.[17][18]

Materials:

  • Female Sprague-Dawley or Wistar rats (adult).

  • Anesthetic for surgery.

  • This compound.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).

  • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes).

  • Centrifuge.

  • Rat LH ELISA kit.

Procedure:

  • Animal Model:

    • Perform bilateral ovariectomy on the rats under anesthesia.

    • Allow the animals to recover for at least two weeks to allow for the expected rise in basal LH levels.

  • Acclimatization and Baseline:

    • Acclimatize the animals to handling and the blood collection procedure.

    • Collect baseline blood samples via tail vein at multiple time points (e.g., every 10-15 minutes for 2-3 hours) to establish the pulsatile nature of LH secretion.

  • This compound Administration:

    • Administer this compound or vehicle orally by gavage. A range of doses can be tested (e.g., 1, 3, 10 mg/kg).

  • Post-Treatment Blood Sampling:

    • Collect blood samples at various time points after this compound administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to assess the time course of the effect on LH secretion.

  • LH Measurement:

    • Separate plasma from the blood samples by centrifugation.

    • Measure LH concentrations in the plasma samples using a commercially available rat LH ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean LH concentration at each time point for both the vehicle and this compound-treated groups.

    • Analyze the data for statistically significant differences between the groups.

    • The percentage of LH suppression can be calculated relative to the baseline or vehicle control group.

Conclusion

This compound serves as a powerful and selective pharmacological tool for investigating the multifaceted roles of the NK3 receptor. The data and protocols provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the complexities of NK3R signaling in health and disease. While its clinical development has ceased, the knowledge gained from studying this compound continues to be instrumental in advancing our understanding of neuroendocrinology and related therapeutic areas.

References

Techniques for Measuring Pavinetant Concentration in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pavinetant is a selective antagonist of the neurokinin-3 (NK3) receptor, a key component in the hypothalamic-pituitary-gonadal axis. The therapeutic potential of this compound has been investigated for various conditions, including menopausal vasomotor symptoms (hot flashes), polycystic ovary syndrome (PCOS), and schizophrenia. Accurate quantification of this compound in plasma samples is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a relationship between its concentration and therapeutic effects.

These application notes provide a detailed overview of the techniques for measuring this compound concentration in plasma, with a focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While a specific validated method for this compound is not publicly available, this document outlines a comprehensive protocol adapted from a validated method for Fezolinetant, another selective NK3 receptor antagonist with a similar molecular profile.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by blocking the action of neurokinin B (NKB) at the NK3 receptor. In the hypothalamus, Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons play a pivotal role in regulating the thermoregulatory center. During menopause, for instance, a decline in estrogen leads to increased NKB signaling, causing hyperactivity of KNDy neurons and triggering vasomotor symptoms. This compound, by acting as an antagonist at the NK3 receptor, modulates this neuronal activity, thereby alleviating these symptoms.

cluster_0 Hypothalamus (KNDy Neuron) cluster_1 Thermoregulatory Center NKB Neurokinin B (NKB) NK3R NK3 Receptor (NK3R) NKB->NK3R Binds to Neuronal_Activity Increased Neuronal Activity NK3R->Neuronal_Activity Activates This compound This compound This compound->NK3R Blocks Thermoregulation Dysregulated Thermoregulation Neuronal_Activity->Thermoregulation Impacts VMS Vasomotor Symptoms (Hot Flashes) Thermoregulation->VMS Leads to cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample_Collection Plasma Sample Collection Spiking Spike with Internal Standard Sample_Collection->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification cluster_Core Core Validation Parameters cluster_Additional Additional Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve Validation->Calibration LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Application Notes and Protocols: Synthesis and Purification of Pavinetant (AZD-4901)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pavinetant (AZD-4901) is a potent and selective, non-peptide antagonist of the neurokinin-3 (NK3) receptor. It has been investigated for the treatment of various conditions, including menopausal hot flashes, polycystic ovary syndrome (PCOS), and schizophrenia. This document provides a detailed, representative protocol for the synthesis and purification of this compound, based on established organic chemistry principles for the assembly of its core structural motifs. As the specific manufacturing process for this compound is proprietary, this guide is intended for research and development purposes, offering a plausible and scientifically sound approach. Additionally, the relevant neurokinin-3 receptor signaling pathway is illustrated to provide a biological context for the compound's mechanism of action.

Introduction to this compound and the Neurokinin-3 Receptor Pathway

This compound, with the IUPAC name 3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide, is a small molecule designed to block the action of neurokinin B (NKB) at the NK3 receptor.[1][2] NKB is a neuropeptide that plays a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) secretion and thermoregulatory pathways in the brain. By antagonizing the NK3 receptor, this compound can modulate these processes, offering therapeutic potential for hormone-dependent disorders and vasomotor symptoms.[1][2]

The signaling pathway initiated by the binding of NKB to the NK3 receptor, a G-protein coupled receptor (GPCR), is a key target for therapeutic intervention. Understanding this pathway is essential for the rational design and development of antagonists like this compound.

Neurokinin-3 Receptor Signaling Pathway

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R Neurokinin-3 Receptor (NK3R) NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response PKC->Cellular_Response

Representative Synthesis of this compound (AZD-4901)

The following multi-step synthesis is a representative protocol for the preparation of this compound. This pathway is constructed based on well-established chemical reactions for the formation of the quinoline-4-carboxamide scaffold and subsequent functionalization.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (I) suggests a disconnection at the amide bond, leading to 3-(methanesulfonamido)-2-phenylquinoline-4-carboxylic acid (II) and (S)-1-phenylpropylamine (III). The quinoline (B57606) core (II) can be derived from 2-phenylquinoline-4-carboxylic acid (IV) via a directed lithiation and subsequent reaction with a sulfonylating agent. The key intermediate (IV) can be synthesized via the Pfitzinger reaction of isatin (B1672199) (V) and acetophenone (B1666503) (VI). The chiral amine (III) can be obtained through chiral resolution of the corresponding racemate.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow Isatin Isatin Step1 Step 1: Pfitzinger Reaction Isatin->Step1 Acetophenone Acetophenone Acetophenone->Step1 Intermediate_IV 2-phenylquinoline- 4-carboxylic acid Step1->Intermediate_IV Step2 Step 2: Directed Lithiation & Sulfonylation Intermediate_IV->Step2 Intermediate_II 3-(methanesulfonamido)- 2-phenylquinoline-4-carboxylic acid Step2->Intermediate_II Step3 Step 3: Amide Coupling Intermediate_II->Step3 Chiral_Amine (S)-1-phenylpropylamine Chiral_Amine->Step3 This compound This compound Step3->this compound

Step 1: Synthesis of 2-phenylquinoline-4-carboxylic acid (IV) via Pfitzinger Reaction

Materials:

Protocol:

  • In a round-bottom flask, dissolve KOH in 95% ethanol to create a 33% (w/v) solution.

  • To this basic solution, add isatin and stir at room temperature until the isatin dissolves completely, forming potassium isatinate.

  • Add acetophenone to the reaction mixture.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture with concentrated HCl to a pH of approximately 4-5 to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 2-phenylquinoline-4-carboxylic acid (IV).

Step 2: Synthesis of 3-(methanesulfonamido)-2-phenylquinoline-4-carboxylic acid (II)

Materials:

  • 2-phenylquinoline-4-carboxylic acid (IV)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Methanesulfonyl chloride (MsCl)

  • Ammonium chloride (NH₄Cl), saturated solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Protocol:

  • Dissolve 2-phenylquinoline-4-carboxylic acid (IV) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents) to the solution. The first equivalent will deprotonate the carboxylic acid, and the second will deprotonate the 3-position of the quinoline ring.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product (II).

Step 3: Synthesis of this compound (I) via Amide Coupling

Materials:

  • 3-(methanesulfonamido)-2-phenylquinoline-4-carboxylic acid (II)

  • (S)-1-phenylpropylamine (III)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

Protocol:

  • Dissolve the carboxylic acid intermediate (II) in anhydrous DMF under an inert atmosphere.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve (S)-1-phenylpropylamine (III) (1.1 equivalents) and DIPEA (2.0 equivalents) in DMF.

  • Add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NaHCO₃, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude this compound (I).

Purification of this compound (AZD-4901)

Purification of the final compound is critical to remove unreacted starting materials, by-products, and coupling reagents. A combination of chromatographic and crystallization techniques is typically employed.

Purification Protocol

Materials:

Protocol:

  • Chromatographic Purification:

    • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the product obtained from chromatography in a minimal amount of hot ethanol.

    • Slowly add deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum to yield pure this compound.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the synthesis of a quinoline-4-carboxamide derivative, providing a benchmark for expected outcomes in a research setting.

StepProductStarting Material (mass)Product (mass)Yield (%)Purity (by HPLC) (%)
12-phenylquinoline-4-carboxylic acidIsatin (5.0 g)7.5 g~85>95
23-(methanesulfonamido)-2-phenylquinoline-4-carboxylic acidIntermediate from Step 1 (7.0 g)7.8 g~80>90
3This compound (crude)Intermediate from Step 2 (7.5 g)8.2 g~88~85
4This compound (purified)Crude this compound (8.0 g)6.8 g~85 (recovery)>99

Note: Yields and purity are highly dependent on reaction conditions and purification efficiency. The values presented are for illustrative purposes only.

Conclusion

This document provides a comprehensive, albeit representative, guide to the synthesis and purification of this compound (AZD-4901). The detailed protocols for the Pfitzinger reaction, directed lithiation-sulfonylation, and amide coupling offer a practical framework for the laboratory-scale preparation of this and structurally related compounds. The inclusion of the neurokinin-3 receptor signaling pathway provides the necessary biological context for researchers working on the development of novel NK3 receptor antagonists. It is imperative to reiterate that these protocols are intended for research purposes and should be performed with appropriate safety precautions in a controlled laboratory environment.

References

Application Notes and Protocols for Cell-Based Screening of Pavinetant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavinetant (also known as MLE-4901 and AZD-4901) is a potent and selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1] The NK3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it is activated by its endogenous ligand, neurokinin B (NKB). The NKB/NK3R signaling pathway is implicated in the regulation of gonadotropin-releasing hormone (GnRH) secretion. Consequently, NK3R has emerged as a therapeutic target for sex-hormone-dependent disorders.[2] this compound has been investigated for the treatment of hot flashes and polycystic ovary syndrome (PCOS).[1]

This document provides detailed application notes and protocols for a suite of cell-based functional assays designed to screen and characterize the activity of this compound and other NK3R antagonists. These assays are essential for determining the potency and mechanism of action of such compounds in a physiologically relevant cellular context.

NK3 Receptor Signaling Pathway

The NK3 receptor is primarily coupled to the Gq class of G proteins. Upon activation by an agonist like NKB, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses. Furthermore, Gq-coupled GPCRs can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which in turn can induce the transcription of genes regulated by the Serum Response Element (SRE).

NK3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NK3R NK3R Gq Gq Protein NK3R->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases MAPK_Cascade MAPK/ERK Cascade Ca->MAPK_Cascade Activates PKC->MAPK_Cascade SRE SRE MAPK_Cascade->SRE Activates Transcription Factors Transcription Gene Transcription SRE->Transcription NKB Neurokinin B (Agonist) NKB->NK3R This compound This compound (Antagonist) This compound->NK3R Blocks Antagonist_Screening_Workflow cluster_setup Assay Setup cluster_screening Screening cluster_detection Signal Detection cluster_analysis Data Analysis Cell_Culture Culture NK3R-expressing cells (e.g., CHO-K1/NK3) Plate_Cells Plate cells in microtiter plates Cell_Culture->Plate_Cells Add_Antagonist Add this compound or test compounds Plate_Cells->Add_Antagonist Incubate_Antagonist Incubate Add_Antagonist->Incubate_Antagonist Add_Agonist Add NK3R agonist (e.g., Neurokinin B) Incubate_Antagonist->Add_Agonist Incubate_Agonist Incubate Add_Agonist->Incubate_Agonist Measure_Signal Measure assay-specific signal (e.g., Calcium flux, IP1, Luciferase) Incubate_Agonist->Measure_Signal Calculate_IC50 Generate dose-response curves and calculate IC50 values Measure_Signal->Calculate_IC50 Hit_Confirmation Confirm active compounds Calculate_IC50->Hit_Confirmation

References

Troubleshooting & Optimization

Technical Support Center: Pavinetant Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Pavinetant in in vitro experiments.

Troubleshooting Guide

It is not uncommon to encounter solubility challenges with hydrophobic compounds like this compound when transitioning from a concentrated organic stock solution to an aqueous assay medium. This guide provides a systematic approach to resolving these issues.

Problem: My this compound, dissolved in DMSO, precipitates when diluted into my aqueous cell culture medium.

This phenomenon, often called "crashing out," occurs when the compound's solubility limit in the final aqueous environment is exceeded. Here are several strategies to address this:

  • Optimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium. While some cell lines can tolerate up to 1%, it is best practice to keep the final DMSO concentration at or below 0.5%, and ideally no more than 0.1%, to avoid cytotoxicity.[1][2] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.

  • Employ Sonication: Sonication can help accelerate the dissolution of this compound. If the compound is not dissolving, sonication is recommended.[3]

  • Utilize Gentle Warming: Briefly warming the aqueous medium to 37°C and vortexing while adding the this compound stock solution can aid in dissolution.[1] However, be cautious as prolonged exposure to heat can degrade the compound.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, create intermediate dilutions of your concentrated stock in pure DMSO. Then, add the final DMSO dilution to your pre-warmed aqueous buffer while vortexing to ensure rapid and uniform dispersion.[4]

  • Consider Co-solvents: For particularly challenging solubility issues, a co-solvent system can be employed. A mixture of solvents can sometimes maintain solubility better than a single solvent.

Problem: My this compound stock solution appears cloudy or contains visible particles.

This indicates that the compound may not have fully dissolved or has precipitated during storage.

  • Attempt to Re-dissolve: Gentle warming in a 37°C water bath, vortexing, or sonication can be used to try and redissolve the compound.

  • Prepare a Fresh Stock Solution: If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one to ensure accurate dosing.

  • Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is advisable to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease solubility.

Q2: What is the solubility of this compound in DMSO?

A2: this compound has good solubility in DMSO. Specific data indicates solubility of at least 50 mg/mL and up to 80 mg/mL. Sonication is recommended to aid dissolution at higher concentrations.

Q3: My this compound is still precipitating even with a low final DMSO concentration. What should I do next?

A3: If precipitation persists, consider using a co-solvent system. A common formulation for in vivo studies that can be adapted for in vitro use is a mixture of DMSO, PEG300, Tween 80, and saline. It is essential to test the tolerance of your specific cell line to the final concentrations of these excipients.

Q4: How can I determine the kinetic solubility of this compound in my specific assay buffer?

A4: A kinetic solubility assay can be performed by preparing a high-concentration stock solution of this compound in DMSO and then serially diluting it into your aqueous assay buffer. The highest concentration that remains clear of precipitate after a set incubation period (e.g., 1-2 hours) is the kinetic solubility. Precipitation can be assessed visually, by microscopy, or by measuring turbidity using a plate reader.

Q5: Could solubility issues be the cause of inconsistent results in my experiments?

A5: Yes, inconsistent solubility can lead to variability in the effective concentration of this compound in your assays, resulting in poor reproducibility. Ensuring complete dissolution and a stable solution is critical for reliable data.

Data Presentation

Solvent/System Concentration Notes
DMSO≥ 50 mg/mL (108.80 mM)Hygroscopic DMSO can impact solubility; use newly opened DMSO.
DMSO80 mg/mL (174.08 mM)Sonication is recommended.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 3 mg/mL (6.53 mM)Clear solution. Add solvents sequentially.
10% DMSO + 90% Corn Oil≥ 3 mg/mL (6.53 mM)Clear solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (459.56 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / 459.56 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L

    • For 1 mg, the required DMSO volume is approximately 217.6 µL.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution using Serial Dilution
  • Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM this compound stock solution in pure DMSO. For example, a 1:10 dilution to create a 1 mM solution.

  • Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock (or intermediate dilution) to achieve the final desired concentration. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.

  • Final Mixing: Vortex the final working solution briefly to ensure homogeneity.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (and any other co-solvents) to the assay medium.

Protocol 3: General Kinetic Solubility Assay
  • Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions in DMSO: Create a series of serial dilutions of the stock solution in 100% DMSO (e.g., from 10 mM down to 1 µM).

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution in triplicate. To each well, add a larger volume (e.g., 198 µL) of your pre-warmed aqueous assay buffer to achieve a consistent final DMSO concentration (in this example, 1%).

  • Incubation: Seal the plate and incubate at room temperature or 37°C on a plate shaker for 1-2 hours.

  • Analysis:

    • Visual/Microscopic Inspection: Examine the wells for any visible signs of precipitation.

    • Turbidity Measurement: Measure the absorbance (optical density) at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

    • The highest concentration that remains clear is the kinetic solubility.

Visualizations

G Troubleshooting this compound Solubility Issues start Start: this compound precipitates in aqueous medium q1 Is the final DMSO concentration >0.5%? start->q1 a1_yes Reduce final DMSO concentration to <=0.5% q1->a1_yes Yes q2 Does precipitation persist? q1->q2 No a1_yes->q2 a2_yes Try serial dilutions and add stock to vortexing medium q2->a2_yes Yes end_success Solubility issue resolved q2->end_success No q3 Still precipitating? a2_yes->q3 a3_yes Use sonication or gentle warming (37°C) q3->a3_yes Yes q3->end_success No q4 Still precipitating? a3_yes->q4 a4_yes Consider using a co-solvent system (e.g., PEG300, Tween 80) q4->a4_yes Yes q4->end_success No end_fail If issues persist, a full reformulation may be needed a4_yes->end_fail

Caption: Decision tree for troubleshooting this compound solubility.

G Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh 1. Weigh this compound add_dmso 2. Add anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve store 4. Store at -80°C in aliquots dissolve->store prewarm 5. Pre-warm aqueous medium to 37°C store->prewarm dilute 6. Add DMSO stock to vortexing medium prewarm->dilute final_mix 7. Mix thoroughly dilute->final_mix add_to_cells 8. Add working solution to cells final_mix->add_to_cells vehicle_control 9. Include vehicle control final_mix->vehicle_control

Caption: General workflow for preparing this compound for in vitro assays.

G Simplified NK3 Receptor Signaling Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R binds Gq Gq/11 protein NK3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ release IP3->Ca_release PKC Protein Kinase C (PKC) activation DAG->PKC Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response This compound This compound This compound->NK3R antagonizes

Caption: this compound as an antagonist of the NK3 receptor signaling pathway.

References

Addressing Pavinetant off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neurokinin-3 receptor (NK3R) antagonist, pavinetant (B1666215) (also known as MLE-4901 and AZD2624). This guide focuses on addressing potential off-target effects observed in experimental models.

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating common issues related to this compound's off-target effects.

Issue 1: Unexpected Cellular Phenotype or Animal Behavior Unrelated to NK3R Antagonism

Question: My in vitro or in vivo model is showing an unexpected phenotype that doesn't align with the known function of the NK3 receptor. How can I determine if this is an off-target effect of this compound?

Answer:

  • Literature Review: Conduct a thorough literature search for any reported off-target effects of this compound or other NK3R antagonists with a similar chemical structure. The development of this compound was discontinued (B1498344) due to observations of elevated liver transaminases in clinical trials, suggesting potential hepatotoxicity.[1][2]

  • Dose-Response Analysis: Perform a dose-response experiment. If the unexpected effect occurs at a significantly different concentration than the on-target NK3R antagonism, it may be an off-target effect.

  • Control Experiments:

    • Structural Analog Control: If available, use a structurally related but inactive analog of this compound. If the inactive analog does not produce the unexpected phenotype, it suggests the effect is specific to this compound's structure, though not necessarily its on-target activity.

    • Alternative NK3R Antagonist: Use a structurally distinct NK3R antagonist. If this antagonist does not produce the same unexpected phenotype at equivalent on-target concentrations, it strongly suggests an off-target effect of this compound.

  • Off-Target Screening: If resources permit, consider performing a broad off-target screening panel to identify potential unintended molecular targets of this compound.

Issue 2: Observing Signs of Liver Toxicity in Animal Models

Question: I am observing elevated liver enzymes (e.g., ALT, AST) or other signs of hepatotoxicity in my animal models treated with this compound. What steps should I take?

Answer:

This is a critical observation, as clinical trials of this compound were halted due to elevated liver transaminases.[1][2] It is suggested that this may be an idiosyncratic effect related to this compound's chemical structure and not a class effect of all NK3R antagonists.[1]

Troubleshooting Steps:

  • Confirm Liver Injury:

    • Biochemical Analysis: Measure a panel of liver function markers in the serum/plasma, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Bilirubin.

    • Histopathology: Collect liver tissue for histopathological analysis to identify signs of cellular damage, inflammation, or necrosis.

  • Investigate the Mechanism:

    • In Vitro Models: Use primary hepatocytes or liver cell lines (e.g., HepG2) to assess direct cytotoxicity, mitochondrial dysfunction, or the formation of reactive metabolites.

    • CYP450 Interaction: this compound is known to inhibit CYP3A4/5. Investigate if co-administration with other drugs that are substrates for these enzymes exacerbates the toxicity.

  • Experimental Protocol:

    • Dose Reduction: Determine if the hepatotoxicity is dose-dependent by testing lower concentrations of this compound.

    • Alternative Compound: If the scientific question allows, switch to a structurally different NK3R antagonist that has not been associated with liver toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: The most significant reported off-target effect of this compound is potential hepatotoxicity, as evidenced by elevated liver transaminases in clinical trials. Additionally, in vitro studies have shown that this compound can inhibit cytochrome P450 enzymes, specifically CYP3A4/5.

Q2: How does this compound's on-target mechanism work?

A2: this compound is a selective antagonist of the neurokinin-3 receptor (NK3R). NK3R is a G-protein coupled receptor involved in the regulation of gonadotropin-releasing hormone (GnRH) secretion. By blocking the NK3R, this compound modulates the hypothalamic-pituitary-gonadal (HPG) axis.

Q3: Are the off-target effects of this compound a class effect for all NK3R antagonists?

A3: The hepatotoxicity observed with this compound is believed to be an idiosyncratic effect related to its specific chemical structure, rather than a class-wide effect of all NK3R antagonists. Other structurally distinct NK3R antagonists have not shown similar liver toxicity.

Q4: What in vitro assays can I use to investigate this compound's off-target effects?

A4:

  • CYP450 Inhibition Assay: To quantify the inhibitory potential of this compound on various CYP isoforms.

  • Hepatotoxicity Assays: Using primary hepatocytes or liver cell lines to measure cytotoxicity (e.g., LDH release), mitochondrial function (e.g., MTT or Seahorse assays), and reactive oxygen species (ROS) production.

  • Receptor Screening Panel: A broad panel of receptor binding assays to identify unintended interactions with other receptors, ion channels, and transporters.

Q5: What are some key considerations when designing experiments with this compound?

A5:

  • Dose Selection: Use the lowest effective concentration to minimize potential off-target effects.

  • Control Compounds: Include appropriate controls, such as a vehicle and a structurally distinct NK3R antagonist.

  • Monitoring: In animal studies, closely monitor for signs of toxicity, particularly liver function.

  • Drug-Drug Interactions: Be aware of the potential for drug-drug interactions due to this compound's inhibition of CYP3A4/5.

Data Presentation

Table 1: Summary of Known this compound Off-Target Interactions

Target/EffectAssay TypeSpeciesQuantitative DataReference
Hepatotoxicity Clinical TrialHumanElevated liver transaminases
CYP3A4/5 Inhibition In vitro microsomal assayHumanIC50 = 7.1 µM (midazolam as substrate)
IC50 = 19.8 µM (testosterone as substrate)
Other CYP Enzymes In vitro microsomal assayHumanWeak to no inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay (IC50 Determination)

This protocol provides a general framework for determining the IC50 of this compound for CYP3A4.

Materials:

  • Human liver microsomes (HLMs)

  • This compound stock solution (in DMSO)

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in the incubation buffer. Prepare the HLM suspension and the NADPH regenerating system according to the manufacturer's instructions.

  • Pre-incubation: In a 96-well plate, add the HLM suspension, this compound dilutions, and incubation buffer. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the CYP3A4 substrate to each well to initiate the reaction.

  • Incubation: Incubate at 37°C for the determined linear time of metabolite formation (e.g., 10-30 minutes).

  • Terminate Reaction: Stop the reaction by adding the cold quenching solution.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the CYP3A4 substrate.

  • Data Analysis: Plot the percentage of metabolite formation against the log of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

NK3R_Signaling_Pathway cluster_neuron KNDy Neuron NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Activation Neuronal Activation (GnRH Pulse Generation) Ca_release->Neuronal_Activation PKC->Neuronal_Activation This compound This compound This compound->NK3R Antagonizes

Caption: On-Target NK3R Signaling Pathway and this compound's Mechanism of Action.

Off_Target_Workflow Start Unexpected Phenotype Observed Dose_Response Conduct Dose-Response Curve for Phenotype Start->Dose_Response On_Target_Comparison Compare with On-Target (NK3R) Dose-Response Dose_Response->On_Target_Comparison Decision Potency Separation? On_Target_Comparison->Decision Alternative_Antagonist Test with Structurally Distinct NK3R Antagonist Decision->Alternative_Antagonist Yes On_Target_Effect Likely an On-Target or Class Effect Decision->On_Target_Effect No Phenotype_Check Phenotype Replicated? Alternative_Antagonist->Phenotype_Check Off_Target_Confirmed High Likelihood of This compound-Specific Off-Target Effect Phenotype_Check->Off_Target_Confirmed No Phenotype_Check->On_Target_Effect Yes Investigate_Mechanism Investigate Mechanism (e.g., Screening Panel) Off_Target_Confirmed->Investigate_Mechanism Liver_Injury_Mechanisms This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte Metabolism CYP450 Metabolism (e.g., CYP3A4) Hepatocyte->Metabolism Reactive_Metabolite Reactive Metabolite Formation Metabolism->Reactive_Metabolite Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Cellular_Damage Cellular Damage (e.g., Lipid Peroxidation, Protein Adducts) Reactive_Metabolite->Cellular_Damage Oxidative_Stress Oxidative Stress (ROS Production) Mitochondrial_Dysfunction->Oxidative_Stress Oxidative_Stress->Cellular_Damage Apoptosis_Necrosis Apoptosis / Necrosis Cellular_Damage->Apoptosis_Necrosis Liver_Injury Liver Injury (Elevated ALT/AST) Apoptosis_Necrosis->Liver_Injury

References

Understanding the reasons for Pavinetant clinical trial discontinuation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the Pavinetant (MLE4901, AZD4901) clinical trials.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the this compound clinical trials?

A1: The primary reason for the discontinuation of this compound clinical trials for indications such as menopausal hot flashes and polycystic ovary syndrome (PCOS) was safety concerns related to liver function.[1][2][3][4] Specifically, an asymptomatic rise in liver transaminases (alanine aminotransferase) was observed in some participants, indicating potential hepatotoxicity.[2][3]

Q2: For which indications was this compound being developed?

A2: this compound was under development for the treatment of schizophrenia, menopausal hot flashes (vasomotor symptoms), and polycystic ovary syndrome (PCOS).[5]

Q3: Was the reason for discontinuation the same for all indications?

A3: No. The development of this compound for schizophrenia was discontinued (B1498344) due to a lack of effectiveness.[5] For menopausal hot flashes and PCOS, the termination was based on an assessment of the clinical risks and benefits, with the liver safety signal being a key factor.[5]

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective antagonist of the neurokinin-3 receptor (NK3R).[5] In the context of menopausal hot flashes, the neurokinin B (NKB)/NK3R signaling pathway is implicated in the thermoregulatory dysfunction that leads to these symptoms.[6] By blocking the NK3R, this compound was intended to modulate neuronal activity in the brain's thermoregulatory center to reduce the frequency and severity of hot flashes.[6]

Q5: Was this compound effective in treating any of the investigated conditions?

A5: Yes, in a phase 2 clinical trial for menopausal hot flashes, this compound demonstrated efficacy by significantly reducing the total weekly number of hot flashes compared to placebo.[2][3][7] However, it was not effective in treating schizophrenia.[5]

Q6: Are there other drugs in the same class as this compound?

A6: Yes, this compound belongs to a class of drugs known as neurokinin-3 receptor (NK3R) antagonists.[4][8] Other drugs in this class, such as Fezolinetant, have been developed and have not shown the same liver toxicity concerns, suggesting the adverse effect of this compound might be specific to its chemical structure rather than a class-wide effect.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data from the phase 2, randomized, double-blind, placebo-controlled, crossover trial of this compound (MLE4901) for the treatment of menopausal hot flashes.[3][7]

ParameterPlaceboThis compound (MLE4901)p-value
Mean Total Weekly Hot Flushes (Intention-to-Treat) 49.0119.35<0.0001
Reduction in Hot Flush Frequency vs. Placebo -45%-
Dosage -40 mg, twice daily-
Treatment Duration 4 weeks4 weeks-
Number of Participants (Intention-to-Treat) 3737-
Adverse Event of Note -Asymptomatic rise in liver transaminases (ALT 4.5-5.9x ULN) in 3 participants-

ULN: Upper Limit of Normal

Experimental Protocols

Phase 2 Clinical Trial for Menopausal Hot Flashes (NCT02668185) [3][7]

  • Study Design: A randomized, double-blind, placebo-controlled, single-center, crossover trial.

  • Participants: Healthy women aged 40-62 years who had experienced at least seven moderate to severe hot flushes per day for at least 12 months post-menopause.

  • Intervention: Participants received 4 weeks of oral this compound (40 mg, twice daily) and 4 weeks of a matching placebo, in a randomly assigned order. The two treatment periods were separated by a 2-week washout period.

  • Primary Outcome: The primary efficacy endpoint was the total number of hot flushes recorded during the final week of each 4-week treatment period.

  • Safety Monitoring: Included weekly monitoring of adverse events, vital signs, and liver and kidney function tests.

Visualizations

Signaling Pathway and Discontinuation Rationale

Pavinetant_MoA_Discontinuation cluster_0 Hypothalamic Thermoregulation cluster_1 Therapeutic Intervention & Outcome KNDy KNDy Neurons Thermoregulatory_Center Thermoregulatory Center KNDy->Thermoregulatory_Center Signals to NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to NK3R->KNDy Activates Hot_Flashes Vasomotor Symptoms (Hot Flashes) Thermoregulatory_Center->Hot_Flashes Triggers This compound This compound Block Blocks NK3R This compound->Block Liver_Toxicity Potential Liver Toxicity (Elevated Transaminases) This compound->Liver_Toxicity Block->NK3R X Discontinuation Trial Discontinuation Liver_Toxicity->Discontinuation

Caption: Mechanism of action of this compound and the rationale for its clinical trial discontinuation.

Experimental Workflow of the Phase 2 Crossover Trial

Pavinetant_Trial_Workflow Start Screening & Enrollment (N=68 -> N=37) Randomization Randomization Start->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Treatment1A 4 weeks This compound (40mg bid) GroupA->Treatment1A Treatment1B 4 weeks Placebo GroupB->Treatment1B Washout 2-week Washout Treatment1A->Washout Treatment1B->Washout Treatment2A 4 weeks Placebo Washout->Treatment2A Treatment2B 4 weeks This compound (40mg bid) Washout->Treatment2B Endpoint Primary Endpoint Analysis: Hot Flush Frequency Treatment2A->Endpoint Treatment2B->Endpoint

Caption: Crossover design of the Phase 2 clinical trial for this compound in menopausal women.

References

Technical Support Center: Optimizing Pavinetant Treatment Duration for Chronic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pavinetant and other neurokinin-3 receptor (NK3R) antagonists in chronic experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as MLE-4901, AZD4901, or AZD-2624) is a small molecule, orally active, selective antagonist of the neurokinin-3 receptor (NK3R).[1][2][3] The NK3R is a key component of the signaling pathway in the hypothalamus that regulates gonadotropin-releasing hormone (GnRH) secretion. This pathway involves a group of neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons. In conditions like menopause, where estrogen levels are low, KNDy neurons can become hyperactive, leading to symptoms such as hot flashes. This compound works by blocking the action of neurokinin B (NKB) on the NK3R, thereby modulating the activity of these neurons and reducing the downstream effects on hormone release and thermoregulation.[4][5]

Q2: What are the potential applications of this compound in chronic studies?

A2: While the clinical development of this compound for schizophrenia, hot flashes, and polycystic ovary syndrome (PCOS) was discontinued,[1][2][3] it and other NK3R antagonists are valuable research tools for investigating the role of the NKB/NK3R signaling pathway in various physiological and pathological processes. Chronic studies in animal models can be designed to explore its effects on reproductive endocrinology, metabolic disorders, and neuroendocrine function.[1][6] For example, studies have used NK3R antagonists to investigate their impact on luteinizing hormone (LH) pulsatility and sex steroid levels.[5][7]

Q3: What is a typical starting point for treatment duration in a chronic preclinical study with an NK3R antagonist?

A3: Based on published preclinical and clinical studies, a treatment duration of 4 to 12 weeks is a common starting point for evaluating the chronic effects of NK3R antagonists.[8] Some preclinical studies in rodents have extended up to 3 months.[1] The optimal duration will depend on the specific research question, the animal model used, and the endpoints being measured. For example, studies investigating changes in reproductive cyclicity may require several weeks of continuous treatment.

Q4: What are the known or potential side effects of chronic this compound administration?

A4: In a phase 2 clinical trial, this compound (MLE4901) was associated with transient elevations in liver transaminase enzymes in some participants, which led to the discontinuation of its development.[5][8] This suggests that monitoring liver function is crucial in chronic studies. In preclinical studies with other NK3R antagonists, testicular toxicity, including seminiferous tubule degeneration and oligospermia, has been observed in dogs.[7] Therefore, testicular health should also be a consideration in chronic studies in male animals.

Q5: How should I prepare and store this compound for in vivo studies?

A5: this compound is a small molecule that may have limited aqueous solubility. For oral administration in preclinical studies, it has been formulated as a suspension. A common approach for poorly soluble compounds is to prepare a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it in a vehicle suitable for the chosen route of administration.[3] For chronic oral dosing in rodents, formulating the compound in a medicated gel can be a suitable approach to ensure accurate and voluntary intake.[3][9] It is critical to establish the stability of the dosing formulation under the intended storage and administration conditions.[4][6]

Troubleshooting Guides

Issue 1: Unexpected Hormonal Fluctuations or Loss of Efficacy Over Time
Possible Cause Troubleshooting Steps
Compound Degradation 1. Verify Formulation Stability: Conduct a stability study of your dosing preparation at the storage and in-use temperatures.[4] Analyze the concentration of this compound at several time points over the expected duration of use. 2. Prepare Fresh Solutions: If stability is a concern, prepare fresh dosing solutions more frequently.
Altered Pharmacokinetics 1. Assess Drug Metabolism: Chronic dosing can induce metabolic enzymes, leading to faster clearance of the compound. If possible, perform pharmacokinetic analysis at different time points during the study to check for changes in drug exposure. 2. Adjust Dosing Regimen: If drug clearance increases over time, consider adjusting the dose or dosing frequency to maintain therapeutic exposure.
Receptor Desensitization or Upregulation 1. Incorporate Washout Periods: If feasible for your study design, include planned washout periods to allow for receptor resensitization. 2. Vary the Dose: A dose-escalation or de-escalation design might provide insights into receptor dynamics.
Biological Variability 1. Increase Sample Size: Ensure your study is adequately powered to account for inter-animal variability in hormonal cycles and drug response. 2. Monitor Individual Animals: Track hormonal profiles for individual animals to identify outliers or non-responders.
Issue 2: Adverse Effects Observed During the Study
Observed Adverse Effect Monitoring and Mitigation Strategies
Reduced Food Intake and Weight Loss 1. Daily Monitoring: Closely monitor daily food and water intake and body weight.[2] 2. Palatability of Vehicle: If using a medicated diet or gel, ensure the vehicle itself is not aversive.[3] Offer a small amount of the vehicle without the drug to assess baseline acceptance. 3. Dose Adjustment: If weight loss is significant, consider reducing the dose or temporarily halting treatment.
Elevated Liver Enzymes 1. Baseline and Periodic Monitoring: Collect blood samples for liver function tests (ALT, AST, ALP) at baseline and at regular intervals throughout the study. 2. Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to assess for any signs of injury.[8] 3. Dose-Response Assessment: If elevated liver enzymes are observed, a lower dose group may be necessary to determine a no-observed-adverse-effect level (NOAEL).
Testicular Toxicity (in male animals) 1. Organ Weight and Histopathology: At necropsy, carefully weigh the testes and epididymides and perform detailed histopathological analysis.[7] Fixation in Modified Davidson's fluid is recommended for optimal testicular morphology. 2. Hormonal Monitoring: Monitor serum testosterone, LH, and FSH levels, as changes in these hormones can be early indicators of testicular dysfunction.[7] 3. Semen Analysis: In species where feasible (e.g., dogs), semen analysis can provide a functional assessment of testicular health.[10]

Data Presentation

Table 1: Summary of Preclinical and Clinical Dosing of this compound (MLE4901) and other NK3R Antagonists

CompoundSpeciesDoseRoute of AdministrationTreatment DurationKey FindingsReference
This compound (MLE4901)Human40 mg, twice dailyOral4 weeksReduced hot flush frequency[8][11]
This compound (MLE4901)Human40 mg, twice dailyOral7 daysDecreased LH, FSH, and testosterone[12]
FezolinetantRat (ovariectomized)1-10 mg/kg, twice dailyOral1 weekReduced plasma LH and hot flash-like symptoms[1]
ESN364Monkey (castrated)3 mg/kgOral5 daysLowered plasma LH and FSH[13][14]
SB222200RatNot specifiedOralNot specifiedHigh oral absorbability[15]

Table 2: Pharmacokinetic Parameters of Selected NK3R Antagonists in Preclinical Models

CompoundSpeciesRouteBioavailability (%)Half-life (h)Cmax (ng/mL)Reference
C16 (Chalcone)RatOral6.913.6732.2 (at 10 mg/kg)[3]
SB 223412DogOral71 ± 76.437,980 ± 70 (at 4.2 mg/kg)[14]
Elinzanetant (B1671173)HumanOral36.7Not specifiedNot specified[16]

Experimental Protocols

Protocol 1: Chronic Oral Administration of this compound in Rats via Gavage

Objective: To assess the long-term effects of oral this compound on hormonal profiles and target organ histology in rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Homogenizer

  • Analytical balance

  • Oral gavage needles (flexible tip recommended)

  • Syringes

  • Animal housing and husbandry supplies

Methodology:

  • Animal Model: Use adult male or female Sprague-Dawley or Wistar rats, depending on the research question. Acclimatize animals for at least one week before the start of the experiment.

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • Gradually add the vehicle to the powder while homogenizing to create a uniform suspension.

    • Prepare the formulation fresh daily or validate its stability for the intended period of use.

  • Dosing:

    • Administer the this compound suspension or vehicle control once or twice daily via oral gavage. A common dosing volume for rats is 5-10 mL/kg.

    • Ensure proper technique to minimize stress and prevent accidental administration into the trachea.

  • Monitoring:

    • Record body weight and food/water intake daily.

    • Perform regular clinical observations for any signs of toxicity.

    • Collect blood samples at baseline and at specified intervals (e.g., weekly or bi-weekly) for hormonal analysis (LH, FSH, testosterone, estrogen) and liver function tests.

  • Terminal Procedures:

    • At the end of the treatment period, euthanize the animals.

    • Collect terminal blood samples.

    • Perform a thorough necropsy and collect target organs (liver, testes, ovaries, uterus, brain) for weight measurement and histopathological analysis.

Protocol 2: Preparation and Stability Testing of a this compound Dosing Solution

Objective: To prepare a dosing solution of this compound and assess its short-term stability.

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide)

  • Vehicle (e.g., 0.5% methylcellulose, saline with 5% Tween 80)

  • Vortex mixer

  • Sonicator (optional)

  • HPLC system with a suitable column and detector

  • Storage vials

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL). Ensure complete dissolution, using a vortex mixer and gentle sonication if necessary.

  • Dosing Solution Preparation:

    • Dilute the stock solution with the chosen vehicle to the final desired concentration. The final concentration of DMSO should typically be kept below 1% to avoid vehicle-induced toxicity.

  • Stability Assessment:

    • Aliquot the dosing solution into several vials for storage under different conditions (e.g., room temperature, 4°C, protected from light).

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), analyze the concentration of this compound in the solutions using a validated HPLC method.

    • The solution is considered stable if the concentration remains within ±10% of the initial concentration.

    • Visually inspect the solutions for any signs of precipitation or color change.

Mandatory Visualizations

Pavinetant_Signaling_Pathway cluster_hypothalamus Hypothalamus KNDy_Neuron KNDy Neuron NKB Neurokinin B (NKB) KNDy_Neuron->NKB Kisspeptin Kisspeptin KNDy_Neuron->Kisspeptin Dynorphin Dynorphin KNDy_Neuron->Dynorphin GnRH_Neuron GnRH Neuron Anterior_Pituitary Anterior Pituitary GnRH_Neuron->Anterior_Pituitary Stimulates (+) (Pulsatile release) NK3R NK3R NKB->NK3R Binds to Kisspeptin->GnRH_Neuron Stimulates (+) Dynorphin->KNDy_Neuron Inhibits (-) This compound This compound This compound->NK3R Blocks (-) LH_FSH LH / FSH Anterior_Pituitary->LH_FSH Gonads Gonads (Testes/Ovaries) LH_FSH->Gonads Stimulates (+) Sex_Steroids Sex Steroids (Testosterone/Estrogen) Gonads->Sex_Steroids Sex_Steroids->KNDy_Neuron Negative Feedback (-)

Caption: this compound's mechanism of action on the HPG axis.

Chronic_Study_Workflow cluster_prestudy Pre-study Phase cluster_treatment Treatment Phase (e.g., 4-12 weeks) cluster_poststudy Post-study Phase acclimatization Animal Acclimatization (1 week) baseline Baseline Measurements (Body weight, blood samples) acclimatization->baseline dosing Daily Dosing (this compound or Vehicle) baseline->dosing monitoring Regular Monitoring (Weight, clinical signs, blood collection) dosing->monitoring Repeated daily monitoring->dosing necropsy Necropsy & Tissue Collection monitoring->necropsy End of study analysis Data Analysis (Hormone levels, histopathology) necropsy->analysis

Caption: General workflow for a chronic this compound study.

Troubleshooting_Tree start Unexpected Result in Chronic Study? is_efficacy Is it a loss of efficacy? start->is_efficacy is_adverse Is it an adverse event? start->is_adverse check_formulation Check Formulation Stability & PK is_efficacy->check_formulation Yes check_receptor Consider Receptor Desensitization is_efficacy->check_receptor Yes is_weight_loss Weight loss or reduced food intake? is_adverse->is_weight_loss Yes is_liver Elevated Liver Enzymes? is_adverse->is_liver Yes is_repro Reproductive Organ Changes? is_adverse->is_repro Yes check_palatability Assess Vehicle Palatability is_weight_loss->check_palatability monitor_liver Increase Liver Function Monitoring is_liver->monitor_liver assess_testes Perform Detailed Testicular Histopathology is_repro->assess_testes

Caption: Decision tree for troubleshooting common issues.

References

Challenges in the clinical development of NK3 receptor antagonists like Pavinetant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of NK3 receptor antagonists, with a particular focus on challenges encountered with compounds like Pavinetant.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NK3 receptor antagonists like this compound?

A1: NK3 receptor antagonists work by blocking the binding of neurokinin B (NKB) to the neurokinin 3 (NK3) receptor.[1] NKB is a neuropeptide that plays a crucial role in regulating neuronal activity in the hypothalamus, which is involved in functions like thermoregulation and reproductive hormone secretion.[1] By inhibiting the NKB/NK3R signaling pathway, these antagonists can modulate downstream physiological processes.

Q2: What was the primary reason for the discontinuation of this compound (MLE-4901) for the treatment of menopausal hot flashes?

A2: The clinical development of this compound (also known as MLE-4901) for menopausal hot flashes was discontinued (B1498344) due to concerns about liver safety.[2][3] Specifically, some participants in a phase 2 trial experienced transient elevations in liver transaminase enzymes.[2] While no cases of severe drug-induced liver injury were identified, the observed elevations in alanine (B10760859) aminotransferase (ALT) were a significant safety concern. It has been suggested that this liver signal may be an idiosyncratic effect related to the chemical structure of this compound rather than a class-wide effect of NK3 receptor antagonists, as other structurally distinct compounds in this class have not shown similar liver toxicity.

Q3: Why was the development of this compound for schizophrenia halted?

A3: The development of this compound (also known as AZD2624) for schizophrenia was discontinued due to a lack of efficacy. Clinical trials with non-peptide NK3 receptor antagonists, including this compound, in schizophrenia were unable to confirm the promising therapeutic potential observed in preclinical animal studies.

Troubleshooting Guides

In Vitro Assays: Competitive Radioligand Binding

Issue: High non-specific binding in a competitive radioligand binding assay for an NK3 receptor antagonist.

  • Possible Cause 1: Radioligand Issues.

    • Solution: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd). Ensure the radiochemical purity of the ligand is high (>90%). Hydrophobic radioligands tend to have higher non-specific binding, so consider this property when selecting your ligand.

  • Possible Cause 2: Tissue/Cell Preparation.

    • Solution: Reduce the amount of membrane protein used in the assay; a typical range is 100-500 µg. Ensure thorough homogenization and washing of the cell membranes to remove any endogenous ligands or other substances that might interfere with the assay.

  • Possible Cause 3: Assay Conditions.

    • Solution: Optimize the incubation time and temperature. Shorter incubation times can sometimes reduce non-specific binding, but you must ensure that specific binding has reached equilibrium. Modify the assay buffer by including agents like bovine serum albumin (BSA) or using ice-cold wash buffer to minimize non-specific interactions.

  • Possible Cause 4: Filter and Apparatus.

    • Solution: Pre-soak the filters in buffer or a blocking agent like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself. Experiment with different types of filter materials to find one with the lowest non-specific binding for your specific assay.

Preclinical Development: Animal Models

Issue: Difficulty in selecting and validating an appropriate animal model for studying NK3 receptor antagonists for menopausal vasomotor symptoms (hot flashes).

  • Solution 1: Ovariectomized (OVX) Rodent Model.

    • Description: This is a widely used model of surgical menopause. The removal of the ovaries leads to a rapid and complete loss of ovarian hormones, mimicking the postmenopausal state.

    • Validation: Hot flash-like symptoms can be assessed by measuring changes in skin temperature.

    • Troubleshooting: The abrupt hormonal change in the OVX model may not fully replicate the gradual transition of natural menopause.

  • Solution 2: 4-Vinylcyclohexene Diepoxide (VCD) Model.

    • Description: This chemically-induced model of menopause offers a more gradual depletion of ovarian follicles, which more closely mimics the human perimenopausal transition. VCD is an ovotoxic chemical that selectively destroys primordial and primary follicles.

    • Validation: Monitor estrous cyclicity and hormone levels (estradiol, LH, FSH) to track the progression towards ovarian failure.

    • Troubleshooting: The timing and dose of VCD administration need to be carefully optimized for the specific rodent strain being used.

Issue: Lack of predictive validity in animal models of schizophrenia for NK3 receptor antagonists.

  • Solution 1: Drug-Induced Models.

    • Description: Use of dopamine (B1211576) enhancers (e.g., amphetamine) or NMDA receptor antagonists (e.g., phencyclidine [PCP], ketamine) can induce behaviors in rodents that are considered analogous to the positive symptoms of schizophrenia, such as hyperlocomotion.

    • Validation: Assess locomotor activity using an open-field test.

    • Troubleshooting: These models often have high face validity for testing dopamine antagonists but may not be as predictive for compounds with novel mechanisms of action like NK3 receptor antagonists.

  • Solution 2: Developmental Models.

    • Description: Postnatal social isolation in rodents can lead to behavioral changes in adulthood that are relevant to schizophrenia, including deficits in sensorimotor gating.

    • Validation: Use the prepulse inhibition (PPI) test to assess sensorimotor gating deficits.

    • Troubleshooting: The effects of social isolation can be subtle and may vary between different strains of rodents.

Clinical Development

Issue: Managing the risk of liver enzyme elevations in clinical trials of NK3 receptor antagonists.

  • Solution 1: Rigorous Liver Function Monitoring.

    • Protocol: Implement a strict protocol for monitoring liver function tests (LFTs), including ALT, AST, and bilirubin, at baseline and regular intervals throughout the trial (e.g., monthly for the first 3 months, then at 6 and 9 months).

    • Action Plan: Establish clear criteria for dose interruption or discontinuation of the study drug based on the magnitude of LFT elevations. For example, the study drug may be interrupted if ALT levels exceed 3 times the upper limit of normal (ULN) and should not be restarted if hepatic decompensation occurs.

  • Solution 2: Careful Patient Selection.

    • Exclusion Criteria: Exclude patients with pre-existing liver disease or significant liver function abnormalities at baseline in early-phase trials.

    • Baseline Assessment: For patients with pre-existing liver conditions who may be included in later-phase trials, obtain at least two baseline LFT measurements approximately one month apart to establish a stable baseline.

Issue: Challenges in recruiting patients for clinical trials in schizophrenia.

  • Solution 1: Patient-Centric Approach.

    • Involve Service Users: Involve individuals with direct experience of schizophrenia in the design of the study and patient information materials to improve clarity and relevance.

    • Build Trust: Researchers with experience in mental health services can help alleviate participants' fears and build rapport.

  • Solution 2: Streamlined Recruitment Process.

    • Dedicated Recruiter: Hiring a dedicated recruiter can significantly increase the rate of enrollment.

    • Targeted Chart Reviews: Systematically reviewing patient charts at affiliated clinics can help identify eligible participants in a timely manner.

  • Solution 3: Collaboration and Communication.

    • Engage Clinicians: Ensure that healthcare providers are well-informed about the study and can effectively introduce it to their patients.

    • Clear Communication: Clearly explain the study's purpose, emphasizing the participant's role in advancing research to help future patients, rather than focusing solely on potential personal benefits.

Data Presentation

Table 1: Summary of Clinical Trial Data for Select NK3 Receptor Antagonists in Menopausal Hot Flashes

CompoundPhaseDoseReduction in Hot Flash Frequency (vs. Placebo)Key Adverse Events
This compound (MLE-4901) 240 mg twice daily45% reductionElevated liver transaminases
Fezolinetant 330 mg once daily-56% from baselineHeadache
45 mg once daily-61% from baseline
Elinzanetant (NT-814) 2b150 mg once daily84% reduction (vs. 37% for placebo)Well tolerated
300 mg once daily66% reduction (vs. 37% for placebo)

Table 2: Liver Enzyme Elevation Data for this compound (MLE-4901)

ParameterObservationReference
Incidence 3 out of 37 participants in a phase 2 trial developed elevated transaminases.
Magnitude Alanine aminotransferase (ALT) levels were 4.5–5.9 times the upper limit of normal.
Timing Elevations were observed 28 days after starting treatment.
Resolution Levels normalized within 90 days of discontinuing the drug.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for NK3 Receptor Antagonists
  • Membrane Preparation:

    • Culture cells stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer or by rigorous vortexing.

    • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of a known concentration of radiolabeled NK3 receptor ligand (e.g., [³H]-Spiperone), and 100 µL of the diluted cell membrane preparation to triplicate wells.

    • Non-specific Binding: Add 50 µL of a high concentration of a non-labeled NK3 receptor ligand (e.g., 10 µM Haloperidol) to block all specific binding sites, followed by 50 µL of the radioligand and 100 µL of the cell membrane preparation.

    • Competitive Binding: Add 50 µL of varying concentrations of the test NK3 receptor antagonist (e.g., this compound), 50 µL of the radioligand, and 100 µL of the cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.

    • Quickly wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test antagonist to generate a competition curve.

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value (the binding affinity of the antagonist) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Pharmacological Intervention NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream This compound This compound (NK3R Antagonist) This compound->NK3R Blocks

Caption: NK3 Receptor Signaling Pathway and the Mechanism of Action of this compound.

Preclinical_Workflow cluster_invitro In Vitro Screening cluster_preclinical Preclinical Animal Models cluster_evaluation Efficacy & Safety Evaluation Binding_Assay Competitive Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay Lead Compounds Menopause_Model Menopause Model (e.g., OVX or VCD Rat) Functional_Assay->Menopause_Model Candidate Selection Schizophrenia_Model Schizophrenia Model (e.g., Drug-induced Hyperlocomotion) Functional_Assay->Schizophrenia_Model Candidate Selection Efficacy_Meno Assess Hot Flash-like Symptoms (Skin Temperature) Menopause_Model->Efficacy_Meno Efficacy_Schizo Assess Locomotor Activity (Open Field Test) Schizophrenia_Model->Efficacy_Schizo Tox Toxicology Studies (Including Liver Function) Efficacy_Meno->Tox Efficacy_Schizo->Tox IND IND Tox->IND IND-Enabling Studies

Caption: Preclinical Development Workflow for NK3 Receptor Antagonists.

Troubleshooting_Logic Start Clinical Trial Adverse Event Observed: Elevated Liver Enzymes Confirm Confirm Abnormality with Repeat Testing Start->Confirm Assess Assess Magnitude (e.g., >3x ULN?) Confirm->Assess Confirmed Continue Continue Treatment with Monitoring Confirm->Continue Not Confirmed Rule_Out Rule Out Other Causes (e.g., viral hepatitis, alcohol) Assess->Rule_Out Yes Assess->Continue No Dose_Action Dose Interruption or Discontinuation Rule_Out->Dose_Action Monitor Continue Close Monitoring of Liver Function Dose_Action->Monitor Rechallenge Consider Rechallenge (if appropriate and safe) Monitor->Rechallenge Levels Normalize Discontinue Permanent Discontinuation Monitor->Discontinue Levels Worsen Rechallenge->Continue No Recurrence Rechallenge->Discontinue Recurrence

Caption: Troubleshooting Logic for Elevated Liver Enzymes in a Clinical Trial.

References

Technical Support Center: Interpreting Unexpected Results in Experiments Using Pavinetant

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers using Pavinetant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.

This compound is a selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R). It was developed for the treatment of schizophrenia, hot flashes, and polycystic ovary syndrome (PCOS). However, its development was discontinued, in part due to a lack of efficacy in schizophrenia and observations of elevated liver enzymes in clinical trials. Understanding its mechanism of action and potential for off-target effects is crucial for interpreting experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a competitive antagonist of the neurokinin-3 receptor (NK3R). Its primary mechanism involves blocking the binding of the endogenous ligand, neurokinin B (NKB), to the NK3R.[1][2] This receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 protein. Inhibition of this interaction prevents the activation of downstream signaling pathways.

Q2: What is the expected downstream signaling pathway upon NK3R activation?

Activation of the NK3R by an agonist like NKB initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of Phospholipase Cβ (PLCβ). PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). In some neuronal populations, NK3R activation can also lead to the activation of TRPC4/5 channels and the depression of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Q3: Why was the clinical development of this compound discontinued?

The development of this compound for schizophrenia was halted due to a lack of effectiveness.[2] Later, in November 2017, its development for hot flashes and PCOS was also terminated. This decision was based on an assessment of clinical risks and benefits, which included reports of transient elevations in liver transaminase enzymes in some study participants. This suggests a potential for liver toxicity, which may be an idiosyncratic effect related to its chemical structure rather than a class effect of all NK3R antagonists.

Q4: Are there known off-target effects for this compound?

Troubleshooting Unexpected Experimental Results

This section provides guidance on interpreting and troubleshooting unexpected results you may encounter when using this compound in various experimental settings.

In Vitro Assays

Issue 1: Lower than Expected Potency (Higher IC50) in a Cell-Based Functional Assay (e.g., Calcium Mobilization)

Potential Cause Troubleshooting Steps
This compound Degradation Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Verify the concentration of your this compound stock solution. Perform a serial dilution and test a wider concentration range.
Cell Health and Receptor Expression Ensure cells are healthy, within a low passage number, and not over-confluent. Verify the expression level of NK3R in your cell line using a validated method (e.g., qPCR, Western blot, or flow cytometry).
Assay Conditions Optimize the pre-incubation time with this compound to ensure it has sufficient time to bind to the receptor before adding the agonist. Ensure the final concentration of any solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all wells.
Agonist Concentration Use a concentration of the NK3R agonist (e.g., NKB or senktide) that is at or near its EC80 to ensure a robust signal that is sensitive to inhibition.

Issue 2: No Effect of this compound in an In Vitro Assay

Potential Cause Troubleshooting Steps
Absence of Functional NK3R Confirm that your chosen cell line endogenously expresses functional NK3R or has been successfully transfected and expresses the receptor.
Complete Antagonist Degradation Prepare a fresh stock of this compound and re-test.
High Agonist Concentration An excessively high concentration of the NK3R agonist may overcome the competitive antagonism of this compound. Perform a dose-response curve of the agonist to determine an appropriate concentration for inhibition studies.
Experimental Error Review your experimental protocol for any potential errors in reagent addition or measurement.
In Vivo Assays

Issue 3: Lack of Efficacy in an Animal Model

Potential Cause Troubleshooting Steps
Inadequate Dose The administered dose of this compound may be too low to achieve sufficient receptor occupancy in the target tissue. Conduct a dose-response study to determine the optimal effective dose. For reference, other NK3R antagonists like fezolinetant (B607441) have been used in rats at doses of 1-10 mg/kg (oral, twice daily).
Poor Bioavailability/Pharmacokinetics This compound may have poor oral bioavailability or a short half-life in the chosen animal model. Consider alternative routes of administration or more frequent dosing. If possible, perform pharmacokinetic studies to measure plasma and tissue concentrations of this compound.
Species Differences in NK3R There may be species-specific differences in the binding affinity of this compound for the NK3R. If possible, confirm the potency of this compound on the receptor from the species being used in your study.
Model-Specific Factors The chosen animal model may not be appropriate for the intended therapeutic application, or the underlying pathology may not be dependent on NK3R signaling.

Issue 4: Unexpected Adverse Effects in an Animal Model (e.g., Lethargy, Weight Loss)

Potential Cause Troubleshooting Steps
On-Target Side Effects Antagonism of NK3R in the central nervous system can modulate various physiological processes. The observed effects may be a direct result of blocking NK3R signaling in brain regions not directly related to your primary endpoint.
Off-Target Toxicity The adverse effects could be due to this compound interacting with other receptors or cellular targets. Consider performing a broader physiological and behavioral assessment of the animals.
Vehicle Effects Ensure that the vehicle used to dissolve and administer this compound is not causing the observed adverse effects by including a vehicle-only control group.
Dose-Related Toxicity The dose of this compound may be in a toxic range. Reduce the dose and re-evaluate the animals.

Issue 5: Observation of Elevated Liver Enzymes in In Vivo Studies

Given the clinical trial data, researchers using this compound in vivo should be particularly vigilant for signs of hepatotoxicity.

Potential Cause Troubleshooting Steps
Idiosyncratic Hepatotoxicity The observed liver enzyme elevations may be a direct toxic effect of this compound or its metabolites on hepatocytes.
Monitoring Routinely monitor serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in your experimental animals.
Histopathology At the end of the study, perform a histopathological examination of the liver tissue to look for signs of cellular damage, inflammation, or necrosis.
Dose and Duration Dependence Investigate if the elevation in liver enzymes is dependent on the dose and duration of this compound treatment.

Experimental Protocols & Methodologies

Detailed experimental protocols should be optimized for each specific experimental system. Below are general methodologies for key experiments.

Calcium Mobilization Assay
  • Cell Culture: Plate cells expressing NK3R in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • This compound Incubation: Add varying concentrations of this compound to the wells and pre-incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add an NK3R agonist (e.g., senktide (B1681736) or NKB) to all wells simultaneously and immediately begin measuring fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the log concentration of this compound to determine the IC50 value.

Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from cells expressing NK3R.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled NK3R ligand (e.g., [³H]-SR142801), and varying concentrations of unlabeled this compound in a binding buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specifically bound radioligand at each concentration of this compound. Plot the percentage of inhibition as a function of the log concentration of this compound to determine the Ki value.

Signaling Pathways and Experimental Workflows

NK3R Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the NK3R and the point of inhibition by this compound.

NK3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK3R NK3R Gq Gq NK3R->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC NKB Neurokinin B (Agonist) NKB->NK3R binds and activates This compound This compound (Antagonist) This compound->NK3R binds and blocks

Caption: Simplified NK3R signaling pathway and the inhibitory action of this compound.

General Troubleshooting Workflow for Unexpected In Vitro Results

The following diagram outlines a logical workflow for troubleshooting unexpected results in cell-based assays with this compound.

Troubleshooting_Workflow Start Unexpected In Vitro Result Check_Reagents Verify Reagent Integrity (this compound, Agonist, Cells) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Check_Reagents->Check_Protocol Reagents OK Re_run_Experiment Re-run Experiment with Fresh Reagents and Controls Check_Reagents->Re_run_Experiment Reagents Faulty Check_Equipment Confirm Equipment Functionality (Plate Reader, Pipettes) Check_Protocol->Check_Equipment Protocol OK Check_Protocol->Re_run_Experiment Protocol Error Check_Equipment->Re_run_Experiment Equipment OK Check_Equipment->Re_run_Experiment Equipment Faulty Result_Reproducible Is the Result Reproducible? Re_run_Experiment->Result_Reproducible Investigate_On_Target Investigate On-Target Effects (e.g., Receptor Desensitization) Result_Reproducible->Investigate_On_Target Yes End_Resolved Issue Resolved/Understood Result_Reproducible->End_Resolved No Investigate_Off_Target Investigate Off-Target Effects (e.g., Cytotoxicity, Assay Interference) Investigate_On_Target->Investigate_Off_Target Consult_Literature Consult Literature for Similar Findings with NK3R Antagonists Investigate_Off_Target->Consult_Literature End_Unresolved Further Investigation Required Consult_Literature->End_Unresolved

Caption: A logical workflow for troubleshooting unexpected in vitro experimental results.

References

Stability of Pavinetant in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pavinetant

This guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of this compound in common experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations of ≥ 50 mg/mL (108.80 mM)[1] or 80 mg/mL (87.04 mM)[2]. It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility[1][2].

Q2: My this compound solution precipitated after I diluted the DMSO stock in my aqueous experimental buffer. What can I do?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is significantly lower. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.

  • Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Use Co-solvents: If your experimental design allows, consider using a co-solvent system. Formulations containing PEG300, Tween-80, and saline have been used to maintain this compound solubility at concentrations of ≥ 3 mg/mL[1].

  • Sonication: After dilution, brief sonication can help to dissolve any microscopic precipitates that may have formed.

Q3: How should I properly store this compound solutions to ensure stability?

This compound stock solutions prepared in DMSO should be aliquoted and stored to avoid repeated freeze-thaw cycles, which can degrade the compound. Recommended storage conditions are:

  • -80°C: Stable for up to 2 years.

  • -20°C: Stable for up to 1 year.

For short-term use within a week, aliquots can be stored at 4°C. Working solutions diluted in aqueous buffers are generally less stable and should be freshly prepared for each experiment.

Q4: How stable is this compound in my specific experimental buffer (e.g., PBS, TRIS-HCl)?

Specific stability data for this compound in a wide range of common laboratory buffers is not extensively published. Stability can be significantly influenced by the buffer's pH, composition, and temperature. The pH of maximum stability for many small molecules is often around pH 4-6. Given that this compound contains hydrolyzable amide and sulfonamide groups, its stability is likely pH-dependent. It is strongly recommended to perform a preliminary stability test in your specific buffer system and experimental conditions. See the "Experimental Protocols" section for a general method to assess stability.

Q5: What analytical methods are suitable for quantifying this compound to check its concentration or degradation over time?

High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying small molecules like this compound and their potential degradants. These techniques offer the high sensitivity and specificity required for accurate concentration determination in complex biological matrices or buffer systems.

Data Summary

Table 1: Solubility of this compound in Various Solvents

This table summarizes the reported solubility of this compound in different solvent systems.

Solvent SystemReported SolubilityReference
DMSO≥ 50 mg/mL (108.80 mM)
DMSO80 mg/mL (87.04 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3 mg/mL (6.53 mM)
10% DMSO, 90% Corn Oil≥ 3 mg/mL (6.53 mM)
Table 2: Illustrative Example of a Stability Study Dataset

This table is a template showing how to present data from a stability experiment. Researchers should generate their own data following the protocol provided below.

Time (Hours)Temperature (°C)% this compound Remaining (Relative to T=0)
037100%
23798.5%
43796.2%
83791.7%
243782.1%

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity in cell-based assays.

  • Potential Cause 1: Precipitation in Media. this compound may be precipitating out of the cell culture medium, especially at higher concentrations or if the final DMSO concentration is too high (typically >0.1%).

    • Troubleshooting Steps:

      • Visually inspect the media after adding this compound for any cloudiness or particulates.

      • Decrease the final concentration of this compound.

      • Ensure the final DMSO concentration in your assay is at a non-toxic level, generally below 0.1%.

      • Consider using a formulation with solubilizing excipients like Tween-80 if compatible with your cell line, but validate that the excipients themselves do not affect the cells.

  • Potential Cause 2: Degradation of this compound. The compound may be degrading in the buffer or media over the course of the experiment, especially during long incubation periods at 37°C.

    • Troubleshooting Steps:

      • Prepare fresh dilutions of this compound immediately before each experiment.

      • Minimize the time the diluted solution is kept at room temperature or 37°C before being added to the assay.

      • Perform a stability study under your specific assay conditions (buffer, temperature, time) to quantify the rate of degradation. Refer to the protocol below.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of solid this compound powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mM).

  • Dissolution: Vortex the solution thoroughly. If needed, gentle warming or brief sonication can be used to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: General Method for Assessing this compound Stability in an Aqueous Buffer
  • Objective: To determine the rate of degradation of this compound in a specific experimental buffer at a defined temperature.

  • Solution Preparation: Prepare a solution of this compound in the desired experimental buffer (e.g., PBS, pH 7.4) by diluting the DMSO stock. The final concentration should be well below its solubility limit in the aqueous buffer, and the final DMSO concentration should be kept constant (e.g., 0.1%).

  • Aliquoting: Immediately after preparation (this is your T=0 sample), aliquot the solution into multiple sealed vials, one for each time point.

  • Incubation: Store the vials at a constant temperature that mimics your experimental conditions (e.g., 25°C or 37°C). Protect the vials from light.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial. Immediately quench any potential degradation by freezing the sample at -80°C or by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the concentration measured at T=0. Plot the percentage remaining versus time to determine the stability profile.

Visualizations

Pavinetant_Mechanism Fig. 1: this compound Mechanism of Action NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates Signaling Downstream Signaling (e.g., IP3/DAG pathway) NK3R->Signaling Initiates This compound This compound This compound->NK3R Blocks

References

Overcoming limitations of using Pavinetant in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals using Pavinetant (also known as MLE-4901 or AZD-2624) in long-term preclinical studies. As development of this compound was discontinued, this information is provided for research purposes only to help navigate potential challenges observed during its development and inherent to its drug class.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective, orally active, non-hormonal antagonist of the neurokinin-3 receptor (NK3R).[1][2] It functions by blocking the action of neurokinin B (NKB) on kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus.[3][4] In states of estrogen deficiency, NKB signaling is heightened, leading to neuronal hyperactivity that disrupts the body's thermoregulatory center, causing symptoms like hot flashes.[5][6] By antagonizing the NK3R, this compound modulates this neuronal activity, thereby alleviating these symptoms.[4]

Q2: What are the primary limitations of using this compound in long-term studies?

The most significant limitation observed during Phase 2 clinical trials was the incidence of transient elevations in liver transaminase enzymes (ALT/AST) in some participants.[5][7][8] This finding, suggesting potential hepatotoxicity, led to the discontinuation of its clinical development.[2][8][9] It is hypothesized that this adverse effect may be specific to the chemical structure of this compound rather than a class-wide effect of all NK3R antagonists, as other structurally distinct compounds have not shown similar liver toxicity signals.[8][10] For long-term preclinical studies, this necessitates careful monitoring of liver function.

Q3: What is tachyphylaxis and why is it a potential concern for long-term this compound administration?

Tachyphylaxis is a phenomenon where the biological response to a drug diminishes following repeated or continuous administration. For receptor antagonists like this compound, this can occur through mechanisms like receptor desensitization or internalization, where the target receptors become less responsive or are removed from the cell surface.[11] While clinical studies sustained efficacy over a 4-week period, longer-term preclinical models may reveal a diminishing effect that requires investigation.[12]

Q4: Are there alternative NK3R antagonists I can use as comparators in my research?

Yes, several other NK3R antagonists have been developed. Using a structurally different antagonist as a comparator can help determine if an observed effect is specific to this compound or a class-wide phenomenon. Notable alternatives include:

  • Fezolinetant: A selective NK3R antagonist that has been extensively studied and is approved for the treatment of vasomotor symptoms.[5][13]

  • Elinzanetant: A dual antagonist of the neurokinin-1 (NK1) and NK3 receptors.[10][14]

Troubleshooting Guides

Problem 1: How to Monitor and Mitigate Potential Hepatotoxicity

Question: I am planning a multi-month rodent study with this compound. How should I monitor for the liver safety issues that halted its clinical development?

Answer: Given the clinical findings of elevated liver transaminases, rigorous monitoring of liver function is critical in any long-term preclinical study involving this compound.[5]

Recommended Actions:

  • Establish Baseline: Before initiating dosing, collect baseline blood samples from all animals to establish normal ranges for key liver function markers, primarily Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Implement Routine Monitoring: Collect blood samples at regular intervals throughout the study (e.g., monthly or bi-weekly). The frequency should be higher during the initial phase to detect any acute effects.

  • Include Comparator Groups: To distinguish between a compound-specific effect and a target-class effect, include a control group treated with a structurally dissimilar NK3R antagonist (e.g., Fezolinetant), in addition to a vehicle control group.[10]

Problem 2: Diminished Efficacy (Tachyphylaxis) Observed Over Time

Question: My data shows a strong initial effect of this compound, but the response appears to weaken after several weeks of continuous daily dosing. What steps can I take to troubleshoot this?

Answer: A diminishing response may suggest the development of tachyphylaxis, potentially due to NK3R desensitization or downregulation.[11]

Recommended Actions:

  • Modify Dosing Regimen: Switch from a continuous daily dosing schedule to an intermittent or "pulsed" schedule (e.g., 5 days on, 2 days off; or dosing every other day). This "drug holiday" may allow for receptor re-sensitization and restore the therapeutic effect.

  • Assess Receptor Expression: At different time points (e.g., peak efficacy, diminished efficacy, and after a washout period), collect target tissue (e.g., hypothalamus) to quantify NK3R protein and mRNA levels. A significant decrease in receptor expression in the this compound-treated group compared to controls would support receptor downregulation as the cause.

  • Evaluate Upstream/Downstream Targets: Analyze changes in the expression or activity of other components of the signaling pathway, such as Neurokinin B itself or downstream effectors, to understand the compensatory mechanisms at play.

Problem 3: High Variability in Experimental Readouts

Question: I am observing high variability in my behavioral or physiological endpoints between subjects treated with the same dose of this compound. How can I reduce this inconsistency?

Answer: High variability can stem from inconsistent drug exposure. In silico studies predict that this compound has a moderately low half-life, which could lead to significant peaks and troughs in plasma concentration between doses, affecting biological outcomes.[3]

Recommended Actions:

  • Perform a Pharmacokinetic (PK) Study: Conduct a PK study in your specific animal model and with your chosen route of administration. This will determine key parameters like half-life (t½), time to maximum concentration (Tmax), and maximum concentration (Cmax).

  • Optimize Dosing Frequency: Based on the PK data, adjust the dosing regimen to maintain a more stable plasma concentration. If the half-life is short, this may require splitting the total daily dose into two or more smaller administrations.

  • Confirm Target Engagement: Use a technique like ex vivo autoradiography or a biochemical assay on tissue samples collected at various times post-dose to confirm that the drug is reaching and binding to the NK3R in the target organ at concentrations sufficient to elicit a biological effect.

Data Presentation

Table 1: Comparison of Select NK3R Antagonists

Feature This compound (MLE-4901) Fezolinetant Elinzanetant
Mechanism Selective NK3R Antagonist[1] Selective NK3R Antagonist[5] Dual NK1R / NK3R Antagonist[14]
Primary Indication Vasomotor Symptoms (VMS), PCOS (Discontinued)[2] Moderate to Severe VMS[13] VMS Associated with Menopause[14]
Reported Efficacy ~72% reduction in hot flash frequency vs. baseline by Day 3[12] Significant reduction in VMS frequency and severity[15] Significant reduction in VMS frequency and severity[14]

| Key Limitation | Elevated liver transaminases leading to discontinuation[5][8] | Headache was a common side effect; some transient liver enzyme elevations reported but development continued[13] | Generally well-tolerated; headache and fatigue were common adverse events[14] |

Table 2: Predicted In Silico Pharmacokinetic Properties

Parameter This compound Fezolinetant
Predicted Half-life (t½) 1.41 - 2.18 hours[3] 1.41 - 2.18 hours (range for novel antagonists)[3]
Human Gastrointestinal Absorption High Probability[3] High Probability[3]
CYP450 Inhibition Predicted inhibitor of multiple isoforms[3] Predicted inhibitor of multiple isoforms[3]
Drug-Likeness Rule Violations Slight violations for lipophilicity and unsaturation[3] No violations reported[3]

Data from in silico ADME/T analysis; actual values may vary in vivo.[3]

Visualizations & Diagrams

KNDy_Signaling_Pathway cluster_hypothalamus Hypothalamic KNDy Neuron cluster_output Physiological Output NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates Activity Increased Neuronal Activity NK3R->Activity Signals This compound This compound This compound->NK3R Blocks ReducedVMS Alleviation of Vasomotor Symptoms This compound->ReducedVMS Leads to VMS Vasomotor Symptoms (Hot Flashes) Activity->VMS Triggers

Caption: KNDy neuron signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Diminished Efficacy Observed Over Time Cause Potential Cause: Receptor Desensitization or Downregulation Start->Cause Action1 Strategy 1: Modify Dosing Regimen (e.g., Intermittent Dosing) Cause->Action1 Action2 Strategy 2: Measure NK3R Expression (Western Blot / qPCR) Cause->Action2 Action3 Strategy 3: Confirm Target Engagement & Pharmacokinetics Cause->Action3 Outcome1 Efficacy Restored? Action1->Outcome1 Outcome2 Receptor Levels Decreased? Action2->Outcome2 Conclusion Refine Protocol Based on Findings Action3->Conclusion Outcome1->Conclusion Outcome2->Conclusion Hepatotoxicity_Monitoring Start Initiate Long-Term This compound Study Monitor Routine Blood Collection (e.g., Bi-weekly) Measure ALT / AST Start->Monitor Decision Are ALT/AST Levels Significantly Elevated? Monitor->Decision Continue Continue Study with Monitoring Decision->Continue No Action Consider Dose Reduction or Study Termination. Perform Liver Histopathology. Decision->Action Yes Continue->Monitor

References

Validation & Comparative

A Comparative Guide to Pavinetant and Fezolinetant: Potency, Pharmacokinetics, and Clinical Applications in NK3 Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neurokinin-3 (NK3) receptor has emerged as a critical target in modulating neuroendocrine pathways, particularly those governed by the kisspeptin/neurokinin B/dynorphin (KNDy) neuronal system. This has led to the development of selective NK3 receptor antagonists for conditions linked to the hypothalamic-pituitary-gonadal (HPG) axis. This guide provides a detailed comparison of two prominent NK3 receptor antagonists, pavinetant (B1666215) and fezolinetant (B607441), focusing on their mechanism of action, in vitro potency, pharmacokinetic profiles, and clinical findings, supported by experimental data and protocols.

Mechanism of Action: Targeting the NK3 Receptor Signaling Pathway

Both this compound and fezolinetant are small molecule, orally active antagonists of the NK3 receptor (NK3R). The NK3 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand Neurokinin B (NKB), primarily signals through the Gq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various downstream cellular responses. In the hypothalamus, this signaling pathway is integral to the regulation of gonadotropin-releasing hormone (GnRH) secretion and thermoregulation.[1][2] By competitively blocking the binding of NKB to the NK3 receptor, this compound and fezolinetant inhibit this signaling cascade, thereby modulating the activity of KNDy neurons.[1][3]

NK3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK3R NK3 Receptor Gq11 Gq/11 NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream Activates NKB Neurokinin B (NKB) NKB->NK3R Binds Antagonist This compound / Fezolinetant Antagonist->NK3R Blocks

Figure 1. NK3 Receptor Signaling Pathway and Point of Antagonism.

Comparative In Vitro Potency

The potency of this compound and fezolinetant has been characterized through various in vitro assays, primarily focusing on their binding affinity (Ki) and functional inhibition (IC50) at the human NK3 receptor.

ParameterThis compound (MLE-4901/AZD2624)Fezolinetant (ESN-364)Reference
Target Neurokinin-3 Receptor (NK3R)Neurokinin-3 Receptor (NK3R)
Binding Affinity (Ki) Not explicitly found19.9 - 22.1 nmol/L[3]
Functional Inhibition (IC50) 1.6 nM (Displacement of [¹²⁵I]His³-MePhe⁷)-NKB from human NK3R expressed in CHO cells)pIC50: 7.7 (approx. 20 nM)
Selectivity Selective for NK3R>450-fold higher affinity for NK3R than for NK1 or NK2 receptors

Note: Direct comparative studies are limited. Data is compiled from separate in vitro assessments.

Pharmacokinetic Profiles: A Side-by-Side Look

The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and clinical utility. Below is a summary of the available pharmacokinetic data for this compound and fezolinetant.

ParameterThis compoundFezolinetantReference
Administration OralOral
Tmax (Time to Peak Concentration) Not explicitly found1.5 - 4.0 hours
Half-life (t½) Not explicitly found9.6 hours (effective half-life in women with VMS)
Metabolism Not explicitly foundPrimarily by CYP1A2; to a lesser extent by CYP2C9 and CYP2C19
Protein Binding Not explicitly found51%

Clinical Trials and Development Status

The clinical development pathways for this compound and fezolinetant have diverged significantly, providing insight into their respective efficacy and safety profiles.

AspectThis compound (MLE-4901)Fezolinetant (VEOZAH™)Reference
Primary Indications Studied Schizophrenia, Polycystic Ovary Syndrome (PCOS), Menopausal Hot FlashesModerate to severe Vasomotor Symptoms (VMS) due to menopause
Development Status Discontinued. Failed to show efficacy in schizophrenia trials. Development for hot flashes and PCOS was also terminated in November 2017 due to a clinical risk-benefit assessment.Approved. FDA-approved for the treatment of moderate to severe VMS due to menopause.
Key Efficacy Findings In a Phase 2 trial for menopausal hot flashes, it significantly reduced the total weekly number of hot flushes compared to placebo.Phase 3 trials (SKYLIGHT 1 & 2) demonstrated statistically significant and clinically meaningful reductions in the frequency and severity of VMS compared to placebo.
Safety and Tolerability Development was halted due to risk-benefit concerns. Some studies noted a mild transient rise in transaminase concentrations in a small number of participants.Generally well-tolerated. The most common adverse event reported was headache. The FDA label includes a warning for potential liver injury, and liver function monitoring is recommended.

Experimental Protocols: Assessing Antagonist Activity

A common method to determine the functional activity of GPCR antagonists like this compound and fezolinetant is through a cell-based calcium flux assay. This assay measures the antagonist's ability to inhibit the increase in intracellular calcium triggered by an agonist.

Protocol: In Vitro Calcium Flux Assay for NK3 Receptor Antagonists

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK-293 cells) in appropriate growth medium.

  • Seed the cells into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., using Fluo-4 AM or a FLIPR Calcium Assay Kit) according to the manufacturer's instructions. This buffer often contains an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.

  • Remove the cell culture medium from the plate and add the dye loading buffer to each well.

  • Incubate the plate for 45-60 minutes at 37°C, protected from light.

3. Compound Preparation and Incubation:

  • Prepare serial dilutions of the antagonist compounds (this compound and fezolinetant) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Prepare a solution of a known NK3R agonist (e.g., Neurokinin B or senktide) at a concentration that elicits a submaximal response (EC₈₀).

  • After dye loading, add the antagonist solutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate the plate with the antagonists for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

4. Calcium Flux Measurement:

  • Utilize a fluorescence microplate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation, capable of kinetic reading and automated liquid handling.

  • Set the instrument's excitation and emission wavelengths appropriate for the chosen calcium dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

  • Establish a baseline fluorescence reading for several seconds.

  • Program the instrument to add the NK3R agonist to all wells simultaneously.

  • Continue to record the fluorescence intensity kinetically for 2-3 minutes to capture the agonist-induced calcium signal.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the response of the agonist-only control wells (0% inhibition) and no-agonist wells (100% inhibition).

  • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each antagonist.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Culture NK3R-expressing cells Cell_Plating 2. Seed cells into microplate Cell_Culture->Cell_Plating Dye_Loading 3. Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Antagonist_Inc 5. Incubate cells with antagonist Dye_Loading->Antagonist_Inc Compound_Prep 4. Prepare antagonist & agonist solutions Compound_Prep->Antagonist_Inc FLIPR_Read 6. Measure baseline fluorescence Antagonist_Inc->FLIPR_Read Agonist_Add 7. Add NK3R agonist FLIPR_Read->Agonist_Add Kinetic_Read 8. Record kinetic fluorescence response Agonist_Add->Kinetic_Read Data_Norm 9. Calculate & normalize fluorescence change Kinetic_Read->Data_Norm IC50_Calc 10. Plot dose-response curve & determine IC50 Data_Norm->IC50_Calc

Figure 2. Workflow for a Cell-Based Calcium Flux Assay.

Conclusion

Both this compound and fezolinetant are potent and selective antagonists of the NK3 receptor. While in vitro data suggests high potency for both compounds, their clinical development trajectories have been markedly different. Fezolinetant has successfully navigated Phase 3 trials and gained FDA approval, establishing itself as a first-in-class non-hormonal treatment for vasomotor symptoms associated with menopause. In contrast, the development of this compound was halted due to a lack of efficacy in schizophrenia and an unfavorable risk-benefit profile in other indications. This comparative analysis underscores the nuanced differences in the clinical translation of compounds with similar mechanisms of action and highlights the comprehensive evaluation required for successful drug development.

References

Validating the Selectivity of Pavinetant for the Neurokinin-3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavinetant (also known as MLE-4901 and AZD2624) is a potent, orally active, non-peptide antagonist of the neurokinin-3 receptor (NK3R)[1][2]. The NK3R, part of the tachykinin receptor family which also includes NK1R and NK2R, plays a crucial role in regulating the hypothalamic-pituitary-gonadal axis. This has made it a significant target for therapeutic intervention in conditions such as menopausal hot flashes, polycystic ovary syndrome (PCOS), and schizophrenia[2][3]. The therapeutic efficacy of an NK3R antagonist is critically dependent on its selectivity for its target receptor over other neurokinin receptors and unrelated off-target proteins. This guide provides a comparative analysis of this compound's selectivity, supported by available experimental data and detailed methodologies for key validation assays.

While clinical development of this compound was discontinued (B1498344) due to observations of elevated liver enzymes, its profile as a selective NK3R antagonist remains of significant interest for research and the development of future compounds in this class[4][5].

Neurokinin Signaling Pathway

The tachykinin family of neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), act as the endogenous ligands for the NK1, NK2, and NK3 receptors, respectively. While each ligand has a preferential receptor, cross-reactivity can occur, necessitating the high selectivity of pharmacological antagonists[6][7]. Activation of these G-protein coupled receptors (GPCRs), which are coupled to Gq/11, initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes[8].

Neurokinin Signaling Pathway Neurokinin Signaling Pathway NKB NKB NK3R NK3R NKB->NK3R High Affinity NKA NKA NK2R NK2R NKA->NK2R High Affinity SP SP NK1R NK1R SP->NK1R High Affinity PLC PLC NK3R->PLC Activates This compound This compound This compound->NK3R Antagonist PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release Stimulates

A simplified diagram of the neurokinin signaling pathway.

Comparative Selectivity of this compound

Binding Affinity and Functional Potency

To provide a framework for comparison, the following table includes available data for this compound and other notable NK3R antagonists, Osanetant and Fezolinetant. It is important to note that these values are compiled from various sources and may not have been determined under identical experimental conditions, which can influence direct comparability.

CompoundTargetAssay TypeCell LineValueReference
This compound hNK3RRadioligand DisplacementCHOIC50 = 1.6 nM[1]
OsanetanthNK3RRadioligand BindingCHOKi = 0.8 nM[7]
FezolinetanthNK3RNot SpecifiedNot SpecifiedIC50 = 19.9 nM[9]

hNK3R: human Neurokinin-3 Receptor

Off-Target Selectivity Profile

A comprehensive assessment of a drug candidate's selectivity includes screening against a panel of unrelated receptors, ion channels, and enzymes. For this compound, data on its interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism, is available. This compound demonstrates weak to no inhibition of several major CYP isoforms, suggesting a lower potential for certain drug-drug interactions[1].

CYP IsoformInhibitionIC50 (μM)
CYP3A4/5 (midazolam assay)Inhibitory Effect7.1
CYP3A4/5 (testosterone assay)Inhibitory Effect19.8
CYP1A2Weak to no inhibition-
CYP2B6Weak to no inhibition-
CYP2C8Weak to no inhibition-
CYP2C9Weak to no inhibition-
CYP2C19Weak to no inhibition-
CYP2D6Weak to no inhibition-

Data from MedchemExpress, citing a study by Li Y, et al.[1]

A broader off-target screening against a diverse panel of receptors and ion channels would be necessary for a complete validation of this compound's selectivity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of a compound's selectivity. Below are representative protocols for radioligand binding and functional calcium mobilization assays, adapted for the evaluation of NK3R antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (e.g., this compound) for the NK3R by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes (e.g., CHO-hNK3R) Start->Prepare_Membranes Incubate Incubate membranes with radioligand (e.g., [125I]-NKB) and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., rapid filtration) Incubate->Separate Measure Measure radioactivity of bound fraction Separate->Measure Analyze Analyze data to determine IC50 and Ki values Measure->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Culture CHO cells stably expressing the human NK3R.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration (e.g., BCA assay)[10].

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-MePhe7-NKB), and serial dilutions of this compound.

    • To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a known non-radiolabeled NK3R ligand.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes)[10].

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Dry the filters and measure the retained radioactivity using a scintillation counter[10].

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an NK3R agonist.

Calcium Mobilization Assay Workflow Calcium Mobilization Assay Workflow Start Start Seed_Cells Seed cells expressing hNK3R in a microplate Start->Seed_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Add_Antagonist Add varying concentrations of this compound Load_Dye->Add_Antagonist Add_Agonist Add a fixed concentration of an NK3R agonist (e.g., NKB) Add_Antagonist->Add_Agonist Measure_Fluorescence Measure the change in fluorescence over time Add_Agonist->Measure_Fluorescence Analyze Analyze data to determine the IC50 value Measure_Fluorescence->Analyze End End Analyze->End

Workflow for a functional calcium mobilization assay.

Protocol:

  • Cell Preparation:

    • Seed CHO cells stably expressing the human NK3R into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

  • Assay Performance:

    • Using a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation), add serial dilutions of this compound to the wells and incubate for a short period.

    • Initiate fluorescence reading to establish a baseline.

    • Inject a fixed concentration of an NK3R agonist (e.g., NKB, typically at its EC80 concentration) into the wells.

    • Continue to measure the fluorescence intensity for a period of time to capture the peak calcium response[11].

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response for each well.

    • Plot the response as a percentage of the control (agonist alone) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.

Conclusion

For a comprehensive validation of selectivity, further studies would be required, including:

  • Radioligand binding assays to determine the Ki values for this compound at human NK1R and NK2R.

  • A broad off-target screening panel against a wide range of GPCRs, ion channels, and kinases.

  • Head-to-head comparative studies with other NK3R antagonists under identical experimental conditions to allow for a direct and unbiased comparison of their selectivity profiles.

The detailed experimental protocols provided in this guide offer a robust framework for conducting such validation studies, which are essential for the preclinical characterization of any new drug candidate targeting the neurokinin system.

References

Pavinetant's Tachykinin Receptor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavinetant (B1666215) (also known as MLE-4901 and AZD-2624) is a small-molecule, orally active antagonist highly selective for the neurokinin-3 (NK3) receptor.[1][2][3] Tachykinin receptors, a family of G protein-coupled receptors (GPCRs), include three main subtypes: NK1, NK2, and NK3. These receptors are preferentially activated by the endogenous tachykinin peptides Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), respectively. While there is a degree of natural cross-reactivity among these receptors and their ligands, the development of selective antagonists like this compound is crucial for targeted therapeutic intervention.[4][5] This guide provides a comparative analysis of this compound's cross-reactivity with other tachykinin receptors, supported by available data and detailed experimental methodologies.

Comparative Analysis of Receptor Binding Affinity

Table 1: this compound Binding Affinity at Tachykinin Receptors

Receptor SubtypeLigandKi (nM)Selectivity Ratio (Ki, NKx / Ki, NK3)
NK3 This compound [Specific Value] 1
NK1This compound[Specific Value][Calculated Value]
NK2This compound[Specific Value][Calculated Value]
NK3NKB[Reference Value]-
NK1Substance P[Reference Value]-
NK2NKA[Reference Value]-

Note: Specific Ki values for this compound at NK1 and NK2 receptors are not available in the reviewed literature. This table illustrates how such data would be presented.

Functional Activity Assessment

The functional consequence of binding is a critical aspect of cross-reactivity. This is typically assessed by measuring the antagonist's ability to inhibit the downstream signaling induced by the natural agonist. For tachykinin receptors, a common method is to measure the inhibition of agonist-induced intracellular calcium mobilization.

Table 2: this compound Functional Antagonism at Tachykinin Receptors

Receptor SubtypeAgonistAntagonistpA2 / IC50
NK3 NKB This compound [Specific Value]
NK1Substance PThis compound[Specific Value]
NK2NKAThis compound[Specific Value]

Note: Specific functional antagonism values for this compound at NK1 and NK2 receptors are not available in the reviewed literature. This table illustrates how such data would be presented.

Signaling Pathways

The three tachykinin receptors (NK1, NK2, and NK3) are all G protein-coupled receptors that primarily signal through the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a variety of cellular responses.

Tachykinin_Signaling cluster_receptor Tachykinin Receptor Activation cluster_gprotein G Protein Signaling cluster_downstream Downstream Signaling Tachykinin Tachykinin NKxR NK1/NK2/NK3 Receptor Tachykinin->NKxR Binds Gq/11 Gq/11 NKxR->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca²⁺ Release IP3->Ca2+ Triggers Cellular_Response Cellular Response DAG->Cellular_Response Contributes to Ca2+->Cellular_Response Leads to

Tachykinin Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the binding affinity and functional activity of compounds like this compound.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cells stably expressing the human NK1, NK2, or NK3 receptor are harvested.

  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Procedure:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2, or [³H]-SR142801 for NK3) and varying concentrations of the unlabeled test compound (this compound).

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and this compound Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound This compound (unlabeled) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Equilibrium Reached Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Radioligand Binding Assay Workflow
Calcium Mobilization Assay (Functional)

This assay measures the functional activity of a compound by detecting changes in intracellular calcium concentrations following receptor activation.

1. Cell Preparation:

  • Seed cells stably expressing the human NK1, NK2, or NK3 receptor in a 96-well plate and grow to confluence.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

2. Assay Procedure:

  • Place the cell plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Add varying concentrations of the antagonist (this compound) to the wells and incubate for a defined period.

  • Add a fixed concentration of the respective agonist (Substance P for NK1, NKA for NK2, or NKB for NK3) to stimulate the receptors.

  • Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.

3. Data Analysis:

  • Determine the EC50 of the agonist in the absence and presence of different concentrations of the antagonist.

  • For competitive antagonists, calculate the pA2 value from a Schild plot, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve. For insurmountable antagonists, an IC50 value for the inhibition of the agonist response is typically determined.

Conclusion

This compound is a highly selective NK3 receptor antagonist. While its high affinity for the NK3 receptor is well-established, a comprehensive, publicly available dataset quantifying its binding affinity and functional antagonism at the NK1 and NK2 receptors is needed for a complete cross-reactivity profile. The experimental protocols described herein represent the standard methodologies used to generate such crucial comparative data, which is fundamental for drug development and for understanding the precise pharmacological actions of selective receptor antagonists. Researchers are encouraged to perform these assays to fully characterize the cross-reactivity of this compound and similar compounds.

References

In Vivo Validation of Pavinetant's Therapeutic Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic target engagement of Pavinetant (also known as MLE4901 and AZD4901), a selective neurokinin-3 (NK3) receptor antagonist. Due to the discontinuation of this compound's development, publicly available in vivo preclinical data on its direct target engagement is limited. Therefore, this guide leverages clinical efficacy data as the primary evidence for its target engagement in humans and draws comparisons with other notable NK3 receptor antagonists for which preclinical data are available.

Executive Summary

This compound demonstrated clear evidence of therapeutic target engagement in a Phase 2 clinical trial for the treatment of menopausal hot flushes, showing a significant reduction in symptom frequency compared to placebo. While specific preclinical in vivo receptor occupancy data for this compound is not publicly available, its clinical efficacy strongly supports its mechanism of action as an NK3 receptor antagonist. This guide compares this compound's clinical performance with the preclinical in vivo target engagement data of other NK3 receptor antagonists, including Fezolinetant, Osanetant, and the research compounds GSK172981 and GSK256471.

Data Presentation: Comparative Analysis of NK3 Receptor Antagonists

The following tables summarize the available clinical and preclinical data for this compound and other selective NK3 receptor antagonists.

Table 1: Clinical Efficacy of this compound in Menopausal Vasomotor Symptoms

CompoundIndicationStudy PhaseKey Efficacy EndpointResultCitation
This compound (MLE4901)Menopausal Hot FlushesPhase 2Reduction in total weekly hot flush frequency72% reduction from baseline by day 3 (vs. 20% for placebo)[1]

Table 2: Preclinical In Vivo Target Engagement and Efficacy of Alternative NK3 Receptor Antagonists

CompoundAnimal ModelEndpointResultCitation
FezolinetantOvariectomized RatsAttenuation of hot flash-like symptoms (skin temperature increase)Dose-dependent reduction in skin temperature[2][3]
Osanetant (SR142801)GerbilsInhibition of senktide-induced turning behaviorPotent inhibition of behavior
GSK172981Guinea PigsEx vivo NK3 Receptor Occupancy in Medial Prefrontal CortexED₅₀ = 0.8 mg/kg, i.p.
GSK256471Guinea PigsEx vivo NK3 Receptor Occupancy in Medial Prefrontal CortexED₅₀ = 0.9 mg/kg, i.p.

Experimental Protocols

While the specific in vivo target validation protocols for this compound are not publicly available, a general methodology for assessing NK3 receptor occupancy ex vivo is described below. This protocol is based on standard practices in the field for characterizing receptor antagonists.

Protocol: Ex Vivo Receptor Occupancy Assay for an NK3 Receptor Antagonist in Rodents

1. Animal Dosing:

  • Rodents (e.g., rats or guinea pigs) are administered the test NK3 receptor antagonist at various doses via the intended clinical route (e.g., oral gavage).

  • A vehicle control group receives the formulation without the active compound.

  • A positive control group may be included, receiving a known NK3 receptor antagonist with established receptor occupancy.

2. Tissue Collection:

  • At a predetermined time point corresponding to the expected peak plasma and brain concentrations of the drug, animals are euthanized.

  • The brain is rapidly excised and flash-frozen in isopentane (B150273) cooled on dry ice.

3. Cryosectioning:

  • The frozen brain is mounted on a cryostat, and thin coronal sections (e.g., 20 µm) of the brain region of interest (e.g., hypothalamus or prefrontal cortex, which have high NK3 receptor density) are cut.

  • Sections are thaw-mounted onto microscope slides.

4. Radioligand Binding (Autoradiography):

  • The brain sections are incubated with a radiolabeled NK3 receptor-selective ligand (e.g., [³H]-SR142801 or another suitable radioligand).

  • The incubation is carried out in a buffer solution at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • To determine non-specific binding, a separate set of slides is incubated with the radioligand in the presence of a high concentration of a non-labeled NK3 receptor antagonist.

5. Washing and Drying:

  • Following incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.

  • The slides are then dried rapidly.

6. Imaging and Quantification:

  • The dried slides are apposed to a phosphor imaging plate or autoradiographic film.

  • After a suitable exposure period, the imaging plates are scanned, or the film is developed.

  • The density of the signal in the brain regions of interest is quantified using image analysis software.

7. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Receptor occupancy is determined by the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated animals.

  • An ED₅₀ value (the dose required to achieve 50% receptor occupancy) can be calculated by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

NK3_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq Gq Protein Activation NK3R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Activity Modulation of Neuronal Activity Ca_release->Neuronal_Activity PKC->Neuronal_Activity This compound This compound This compound->NK3R Blocks

Figure 1. Neurokinin B / NK3 Receptor Signaling Pathway and this compound's Mechanism of Action.

ExVivo_RO_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase cluster_analysis Data Analysis animal_dosing 1. Animal Dosing (Vehicle or this compound) tissue_collection 2. Euthanasia and Brain Collection animal_dosing->tissue_collection cryosectioning 3. Brain Cryosectioning tissue_collection->cryosectioning radioligand_binding 4. Radioligand Incubation ([3H]-NK3 Ligand) cryosectioning->radioligand_binding washing 5. Washing radioligand_binding->washing imaging 6. Autoradiography Imaging washing->imaging quantification 7. Image Quantification imaging->quantification ro_calculation 8. Receptor Occupancy Calculation quantification->ro_calculation

Figure 2. Experimental Workflow for Ex Vivo Receptor Occupancy (RO) Assay.

Logical_Relationship Target Therapeutic Target: NK3 Receptor Target_Engagement Target Engagement: Receptor Occupancy Target->Target_Engagement Leads to This compound Drug: This compound This compound->Target Binds to Pharmacodynamic_Effect Pharmacodynamic Effect: Modulation of Neuronal Activity Target_Engagement->Pharmacodynamic_Effect Results in Clinical_Efficacy Clinical Efficacy: Reduction of Hot Flushes Pharmacodynamic_Effect->Clinical_Efficacy Causes

Figure 3. Logical Relationship of this compound's Target Engagement to Clinical Efficacy.

References

A Comparative Analysis of Pavinetant and First-Generation NK3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the second-generation neurokinin-3 (NK3) receptor antagonist, pavinetant, against first-generation antagonists, osanetant (B1677505) and talnetant (B1681221). The development of all three compounds for schizophrenia was discontinued (B1498344); this compound's development for hot flashes was also halted due to safety concerns, specifically elevated liver transaminases, while osanetant and talnetant were discontinued due to poor pharmacokinetic profiles.[1][2] This comparative analysis aims to inform future drug development in this class by examining their performance based on available preclinical and clinical data.

Introduction to NK3 Receptor Antagonism

The neurokinin-3 (NK3) receptor, part of the tachykinin receptor family, is a G-protein coupled receptor (GPCR) primarily activated by its endogenous ligand, neurokinin B (NKB). The NKB/NK3R signaling pathway is implicated in the modulation of various physiological processes, including reproductive endocrinology and thermoregulation.[2] Dysregulation of this pathway has been linked to conditions such as schizophrenia and menopausal vasomotor symptoms (hot flashes).[1] Antagonism of the NK3 receptor has therefore been a key therapeutic strategy. This compound represents a second-generation effort to improve upon the first-generation compounds, osanetant and talnetant.

Data Presentation

Table 1: In Vitro Binding Affinity and Functional Activity

This table summarizes the available data on the binding affinity (Ki) and functional antagonism of this compound, osanetant, and talnetant at the human NK3 receptor.

CompoundBinding Affinity (Ki) (nM)Functional Antagonism (IC50/Kb) (nM)Assay System
This compound Not explicitly reported in reviewed literaturePotent and selective antagonist-
Osanetant 0.21[3], 0.40 ± 0.05Kb: 12 (in Ca2+ mobilization assay)Human NK3 receptor expressed in CHO cells
Talnetant 1.4pA2: 8.1 (Ca2+ mobilization), 7.7 (phosphoinositol assay)Human NK3 receptor expressed in CHO and U-2OS cells

Note: A lower Ki or IC50 value indicates higher binding affinity or potency, respectively. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: Pharmacokinetic Profile

Detailed pharmacokinetic data for these compounds in humans is limited in publicly available literature. The table below provides a qualitative summary.

CompoundKey Pharmacokinetic Characteristics
This compound Development discontinued due to transient elevations in liver transaminases.
Osanetant Development discontinued due to poor pharmacokinetic characteristics.
Talnetant Development discontinued due to poor pharmacokinetic profile and low brain penetration.
Table 3: Clinical Efficacy and Safety Summary

This table provides a high-level overview of the clinical findings for each compound.

CompoundIndication StudiedEfficacy FindingsKey Safety/Tolerability Findings
This compound Schizophrenia, Hot FlashesSchizophrenia: Did not show efficacy. Hot Flashes: Significantly reduced the total weekly number of hot flashes by 73% compared to 28% with placebo.Associated with transient elevations of liver transaminase enzymes, leading to discontinuation.
Osanetant Schizophrenia, Panic DisorderSchizophrenia: Showed some activity against core symptoms, with an efficacy profile similar to haloperidol (B65202) in an early trial. Panic Disorder: Not significantly different from placebo.Generally well-tolerated in early trials.
Talnetant Schizophrenia, Irritable Bowel SyndromeSchizophrenia: Showed some significant antipsychotic effects in a Phase II trial. Irritable Bowel Syndrome: No statistically significant improvement over placebo.Tolerated better than risperidone (B510) in one study regarding certain side effects.

Experimental Protocols

Radioligand Binding Assay for NK3 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the NK3 receptor.

Methodology:

  • Membrane Preparation:

    • Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

    • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate format.

    • A constant concentration of a radiolabeled NK3 receptor antagonist (e.g., [125I-MePhe7]NKB) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound, osanetant, or talnetant) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard NK3 antagonist.

  • Incubation and Filtration:

    • The plates are incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer to remove unbound radioactivity.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of a test compound at the NK3 receptor.

Methodology:

  • Cell Culture and Dye Loading:

    • CHO cells stably expressing the human NK3 receptor are seeded into 96-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing a probenecid (B1678239) solution to prevent dye leakage.

  • Compound Incubation:

    • Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound, osanetant, or talnetant) or vehicle for a specified period.

  • Agonist Stimulation and Signal Detection:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A known NK3 receptor agonist (e.g., neurokinin B or senktide) is added to the wells to stimulate the receptor.

    • The resulting increase in intracellular calcium is measured as a change in fluorescence intensity in real-time.

  • Data Analysis:

    • The antagonist's effect is quantified by its ability to inhibit the agonist-induced calcium mobilization.

    • The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50) is determined.

    • For competitive antagonists, a Schild analysis can be performed to determine the Kb value, which represents the equilibrium dissociation constant of the antagonist.

Mandatory Visualization

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates Antagonist NK3R Antagonist (e.g., this compound) Antagonist->NK3R Blocks Binding Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases CellularResponse Cellular Response Ca->CellularResponse Triggers

Caption: NK3 Receptor Signaling Pathway and Point of Antagonism.

Experimental_Workflow_Binding_Assay start Start prep Prepare Membranes from hNK3R-expressing cells start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Separate Bound & Free Ligand (Filtration) incubate->filter count Measure Radioactivity filter->count analyze Analyze Data (IC50 & Ki calculation) count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

References

A Comparative Guide to Pavinetant: Replicating and Validating Published Research for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel, Non-Hormonal Treatment for Vasomotor Symptoms

This guide provides a comprehensive overview of the published research on Pavinetant (also known as MLE4901 and AZD2624), a selective neurokinin-3 (NK3) receptor antagonist. Developed for the treatment of menopausal hot flushes, schizophrenia, and polycystic ovary syndrome (PCOS), this compound showed promise in clinical trials before its development was discontinued. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to understand, replicate, and build upon the findings related to this compound.

Mechanism of Action: Targeting the KNDy Neuron Signaling Pathway

This compound exerts its therapeutic effects by acting as a selective antagonist of the neurokinin-3 receptor (NK3R). This receptor is a key component of the Kisspeptin/Neurokinin B/Dynorphin (KNDy) neuron signaling pathway in the hypothalamus, which plays a crucial role in thermoregulation. In menopausal women, a decline in estrogen leads to hypertrophy of KNDy neurons and increased neurokinin B (NKB) signaling. This dysregulation is believed to be a primary driver of vasomotor symptoms, such as hot flushes. By blocking the NK3R, this compound inhibits the action of NKB, thereby restoring normal signaling within the thermoregulatory center and reducing the frequency and severity of hot flushes.

This compound Mechanism of Action This compound's Mechanism of Action on KNDy Neurons cluster_hypothalamus Hypothalamus KNDy Neuron KNDy Neuron GnRH Neuron GnRH Neuron KNDy Neuron->GnRH Neuron Regulates NKB Neurokinin B (NKB) KNDy Neuron->NKB Releases Thermoregulatory Center Thermoregulatory Center Hot Flushes Hot Flushes Thermoregulatory Center->Hot Flushes Triggers Estrogen Decline Estrogen Decline Estrogen Decline->KNDy Neuron Leads to Hypertrophy & Increased NKB Signaling NK3R NK3 Receptor NKB->NK3R Binds to NK3R->Thermoregulatory Center Activates This compound This compound This compound->NK3R Blocks Clinical_Trial_Workflow Experimental Workflow for NCT02668185 Screening Screening Baseline 2-Week Baseline (Diary Collection) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (this compound First) Randomization->Group_A Sequence 1 Group_B Group B (Placebo First) Randomization->Group_B Sequence 2 Treatment_1_A 4 Weeks This compound (40mg BID) Group_A->Treatment_1_A Treatment_1_B 4 Weeks Placebo Group_B->Treatment_1_B Washout 2-Week Washout Treatment_1_A->Washout Treatment_1_B->Washout Treatment_2_A 4 Weeks Placebo Washout->Treatment_2_A From Group A Treatment_2_B 4 Weeks This compound (40mg BID) Washout->Treatment_2_B From Group B Follow_up Follow-up Treatment_2_A->Follow_up Treatment_2_B->Follow_up

Safety Operating Guide

Navigating the Disposal of Pavinetant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific regulatory guidelines for the disposal of Pavinetant necessitates adherence to general best practices for hazardous chemical waste management. This document provides a procedural framework for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.

This compound is a neurokinin-3 (NK3) receptor antagonist that has been investigated for various clinical applications.[1][2] As with many research chemicals, explicit disposal protocols from regulatory bodies are not available. Therefore, the following guidance is based on established principles for the management of hazardous laboratory chemicals and pharmaceutical waste.[3][4][5]

Chemical and Physical Properties of this compound

A comprehensive understanding of a compound's properties is fundamental to developing safe handling and disposal protocols. The known characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C26H25N3O3S
Molecular Weight 459.56 g/mol
Appearance White to off-white solid
CAS Number 941690-55-7
Solubility Soluble in DMSO (≥ 50 mg/mL)
Storage Powder: -20°C for 3 years. In solvent: -80°C for 2 years.
Experimental Protocols: General Disposal Procedures

The following protocols are derived from general guidelines for the disposal of hazardous chemical waste and should be adapted to comply with institutional and local regulations.

1. Risk Assessment:

  • Evaluate the Waste Stream: Determine the form of the this compound waste. Is it the pure, unused compound? Is it dissolved in a solvent? Is it mixed with other reagents? Is it present in contaminated labware (e.g., pipette tips, gloves, vials)?

  • Consult Safety Data Sheets (SDS): Although a specific SDS for this compound disposal was not found, review the SDS for any solvents or other chemicals mixed with the this compound waste. The hazards of these other components will influence the disposal route.

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be chemically compatible with the waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, centrifuge tubes) in a designated solid hazardous waste container.

    • Liquid Waste: Collect this compound solutions in a dedicated liquid hazardous waste container. Do not mix incompatible chemicals. For instance, halogenated and non-halogenated solvent wastes should often be collected separately.

3. Labeling and Storage:

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the name of any solvents or other chemicals present. Indicate the approximate concentrations and associated hazards (e.g., flammable, toxic).

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site. Ensure that incompatible waste streams are physically separated.

4. Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions for the collection and disposal of your this compound waste in accordance with federal, state, and local regulations.

  • Do Not Dispose Down the Drain: Due to the lack of ecotoxicity data, this compound and its solutions should not be disposed of down the sanitary sewer.

Visualizing Disposal and Safety Workflows

The following diagrams illustrate the logical flow of the this compound disposal process and the broader safety considerations in a laboratory setting.

Pavinetant_Disposal_Workflow cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_management Management & Disposal start Start: this compound Waste Generated risk_assessment Conduct Risk Assessment (Pure compound, solution, contaminated material?) start->risk_assessment sds_review Review SDS of Solvents & Other Components risk_assessment->sds_review waste_type Determine Waste Type sds_review->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid labeling Label Container Correctly (Contents, Hazards) solid_waste->labeling liquid_waste->labeling storage Store in Designated Secure Accumulation Area labeling->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Dispose via Approved Hazardous Waste Vendor contact_ehs->disposal

Caption: this compound Disposal Workflow

Pavinetant_Safety_Handling cluster_planning Planning & Preparation cluster_execution Handling & Use cluster_response Response & Disposal protocol_dev Develop Experimental Protocol sds_consult Consult General Chemical Safety Data Sheets protocol_dev->sds_consult ppe_selection Select Appropriate PPE (Gloves, Lab Coat, Eye Protection) sds_consult->ppe_selection handling Handle this compound in a Well-Ventilated Area ppe_selection->handling spill_kit Ensure Spill Kit is Accessible handling->spill_kit waste_gen Waste is Generated handling->waste_gen spill_response Follow Spill Response Protocol waste_gen->spill_response Spill Occurs disposal_path Follow Disposal Workflow waste_gen->disposal_path Normal Operation decontamination Decontaminate Work Area spill_response->decontamination disposal_path->decontamination end End of Process decontamination->end

Caption: this compound Laboratory Safety and Handling Logic

References

Essential Safety and Handling Guidelines for Pavinetant

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of Pavinetant (CAS 941690-55-7), a neurokinin-3 receptor antagonist.[1][2] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Safe Handling

While the Safety Data Sheet (SDS) from MedChemExpress classifies this compound as not a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols to minimize any potential risk.[1] The following PPE is recommended for all procedures involving this compound:

Protective EquipmentSpecificationRationale
Gloves Nitrile or latex, powder-freePrevents direct skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if generating dust or aerosols.Minimizes inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • For long-term storage, refer to the manufacturer's recommendations, typically at -20°C for up to one year or -80°C for up to two years.[4]

2. Preparation of Solutions:

  • Handle the solid form of this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.

  • When preparing solutions, for example in DMSO, sonication may be required to aid dissolution.

  • Use appropriate solvents as recommended by the supplier. Common solvents include DMSO, ethanol, and saline solutions.

3. During Experimentation:

  • Always wear the recommended personal protective equipment.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area where this compound is being handled.

  • In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, sealed waste container.

  • Waste Containers: Use clearly labeled containers for chemical waste.

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste. Ventilate the area and clean the spill site thoroughly.

Safe Handling Workflow for this compound

Pavinetant_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage (-20°C or -80°C) Receiving->Storage Intact Container Weighing Weighing in Ventilated Area Storage->Weighing Dissolving Dissolution in Appropriate Solvent Weighing->Dissolving PPE Don Personal Protective Equipment (Gloves, Eye Protection, Lab Coat) Dissolving->PPE Experiment Experimental Procedures PPE->Experiment Waste_Collection Collect Contaminated Waste (Gloves, Vials, etc.) Experiment->Waste_Collection Post-Experiment Chemical_Waste Dispose as Chemical Waste Waste_Collection->Chemical_Waste Follow Regulations

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pavinetant
Reactant of Route 2
Reactant of Route 2
Pavinetant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.